(4-Tert-butylcyclohexyl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-tert-butylcyclohexyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWXMRDMJMWUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: (4-Tert-butylcyclohexyl)methanamine (CAS 73831-49-9) - Synthesis, Characterization, and Potential Applications
A Note on Data Availability: Publicly accessible, in-depth technical data, including validated physicochemical properties, spectral analyses, and specific applications for (4-Tert-butylcyclohexyl)methanamine, CAS 73831-49-9, is notably scarce. This guide, therefore, leverages established principles of organic chemistry to outline plausible synthetic routes, predict analytical characterization data, and discuss potential applications based on its structural motifs. The protocols and data presented herein are illustrative and require experimental validation.
Introduction
This compound is a primary amine featuring a bulky 4-tert-butylcyclohexyl group. This structural scaffold is of significant interest in medicinal chemistry and materials science. The tert-butyl group effectively "locks" the cyclohexane ring into a preferred chair conformation, which can provide stereochemical control and specific interactions in biological systems or polymer matrices. The cyclohexylmethanamine moiety serves as a versatile building block, offering a reactive primary amine for further functionalization while providing a lipophilic and sterically defined core. Such structures are often explored as bioisosteres for phenyl groups, offering a three-dimensional alternative to a flat aromatic ring, which can enhance binding affinity to protein targets.[1]
This guide provides a theoretical and practical framework for the synthesis and characterization of this compound, aimed at researchers in drug discovery and chemical synthesis.
Physicochemical Properties (Predicted)
Due to the lack of experimental data, the following properties are estimated based on the compound's structure and comparison with analogous molecules.
| Property | Predicted Value / Description |
| CAS Number | 73831-49-9 |
| Molecular Formula | C₁₁H₂₃N |
| Molecular Weight | 169.31 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated 220-240 °C (at atm. pressure) |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, THF, DCM). Sparingly soluble in water. |
| Basicity (pKa) | Expected to be a typical primary alkylamine, with a pKa of the conjugate acid around 10-11. |
Synthetic Strategies
The synthesis of this compound is not widely reported. However, two primary retrosynthetic pathways are highly plausible, starting from the commercially available 4-tert-butylcyclohexanone. These routes involve the formation of a C-C bond followed by the introduction of the amine functionality.
Route A: Reduction of 4-tert-Butylcyclohexanecarbonitrile
This is a robust and common method for the synthesis of primary amines. The synthesis involves two main stages: the formation of the nitrile from a suitable precursor and its subsequent reduction.
Caption: Synthetic workflow from 4-tert-butylcyclohexanone to the target amine via a nitrile intermediate.
The precursor, 4-tert-butylcyclohexanecarboxaldehyde, can be synthesized from 4-tert-butylcyclohexanone via methods like the Wittig reaction with (methoxymethylene)triphenylphosphorane followed by hydrolysis. Once the aldehyde is obtained, it can be converted to the nitrile.
-
Setup: To a stirred solution of 4-tert-butylcyclohexanecarboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or DMSO, add hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate or pyridine (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 1-2 hours to form the oxime. Monitor the reaction by TLC.
-
Dehydration: Add a dehydrating agent, such as acetic anhydride or thionyl chloride, dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Workup: Quench the reaction with ice water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude nitrile can be purified by vacuum distillation or column chromatography.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[2]
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.[3] Cool the suspension to 0 °C in an ice bath.
-
Addition: Add a solution of 4-tert-butylcyclohexanecarbonitrile (1 equivalent) in the same anhydrous solvent dropwise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS.[3]
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This sequential addition (Fieser workup) is crucial for safety and to produce a granular precipitate that is easy to filter.[3][4]
-
Isolation: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite, washing the filter cake with additional solvent.
-
Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Route B: Reductive Amination of 4-tert-Butylcyclohexanecarboxaldehyde
Reductive amination is a direct and efficient one-pot method for synthesizing amines from carbonyl compounds.[5][6]
Caption: Synthetic workflow from 4-tert-butylcyclohexanone to the target amine via reductive amination.
-
Setup: Dissolve 4-tert-butylcyclohexanecarboxaldehyde (1 equivalent) in a suitable solvent, such as methanol.
-
Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (5-10 equivalents).
-
pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild acid like acetic acid. This pH is optimal for imine formation.
-
Reducing Agent: Add a reducing agent that is stable under these conditions, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), in portions.[6]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Quench the reaction by adding dilute aqueous HCl. Basify the aqueous layer with NaOH to a pH > 12 to deprotonate the amine.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The resulting amine can be purified by vacuum distillation or by formation of a hydrochloride salt followed by recrystallization and liberation of the free base.
Analytical Characterization (Predicted)
Confirmation of the successful synthesis of this compound would rely on a combination of spectroscopic methods.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for a primary aliphatic amine.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| 3400-3250 | N-H stretch (asymmetric & symmetric) | Two medium, sharp peaks.[7][8] |
| 2960-2850 | C-H stretch (aliphatic) | Strong, sharp peaks. |
| 1650-1580 | N-H bend (scissoring) | Medium, sharp peak.[7] |
| 1250-1020 | C-N stretch | Weak to medium peak.[9] |
| 910-665 | N-H wag | Strong, broad peak.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. Chemical shifts are predicted based on standard values.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5-2.7 | Doublet | 2H | -CH₂ -NH₂ |
| ~1.6-1.9 | Multiplet | ~4H | Cyclohexyl CH (axial) |
| ~1.1-1.4 | Broad Singlet | 2H | -CH₂-NH₂ |
| ~0.9-1.2 | Multiplet | ~5H | Cyclohexyl CH (equatorial) + CH |
| ~0.85 | Singlet | 9H | -C(CH₃ )₃ |
| Chemical Shift (δ, ppm) | Assignment |
| ~47-50 | C H₂-NH₂ |
| ~45-48 | C -C(CH₃)₃ |
| ~38-40 | Cyclohexyl C H adjacent to CH₂NH₂ |
| ~32-34 | -C (CH₃)₃ |
| ~28-30 | Cyclohexyl C H₂ |
| ~27-29 | -C(C H₃)₃ |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
| m/z Value | Interpretation |
| 169 | [M]⁺, Molecular ion peak (expected to be of odd mass due to the Nitrogen Rule).[10] |
| 154 | [M - CH₃]⁺, Loss of a methyl radical. |
| 140 | [M - NH₃]⁺, Loss of ammonia, a less common fragmentation pathway. |
| 112 | [M - C₄H₉]⁺, Loss of the tert-butyl group. |
| 30 | [CH₂NH₂]⁺, Result of α-cleavage, often the base peak for primary amines.[11] |
Potential Applications in Drug Development
While specific applications for this compound are not documented, the structural motif is valuable in medicinal chemistry.
-
Scaffold for Lead Optimization: The primary amine serves as a key handle for building more complex molecules through amide bond formation, reductive amination, or substitution reactions.
-
Bioisostere: The 4-tert-butylcyclohexyl group can act as a non-aromatic, lipophilic bioisostere for a phenyl or substituted phenyl ring. This can improve metabolic stability by removing sites susceptible to aromatic oxidation by cytochrome P450 enzymes.[1][12]
-
Modulation of Physicochemical Properties: Incorporation of this moiety can increase the lipophilicity (logP) of a molecule, potentially improving its ability to cross cell membranes. The rigid conformation can also reduce the entropic penalty of binding to a biological target, leading to higher affinity.
-
Known Bioactivities of Related Scaffolds: Cyclohexylamine derivatives have been investigated for a range of biological activities, including as enzyme inhibitors (e.g., Janus Kinase inhibitors, CDK2 inhibitors) and for their antimicrobial properties.[13][14][15]
Safety and Handling
No specific toxicity data is available for this compound. Therefore, it should be handled with the precautions appropriate for primary alkylamines, which are generally corrosive and toxic.[16]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[17]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[18] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[19]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.[16]
References
Click to expand
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
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WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
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Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
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Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
- Reiner, E. J., Harrison, A. G., & Bowen, R. D. (1989). Collision-induced dissociation mass spectra of protonated alkyl amines. Canadian Journal of Chemistry, 67, 2081-2089.
-
Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
- Pickard, P. L., & Tolbert, T. L. (1961). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 34(4), 1432-1436.
-
Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]
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Deshmukh, M. B., Jape, K. S., & Etcheverry-Berrios, A. (2017, December 14). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? [Discussion post]. ResearchGate. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
-
CloudSDS. (2025, May 15). Alkylamines: Hazard and Safety A Detail Guide. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
- Gohlke, R. S., & McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aliphatic Amines. Analytical Chemistry, 34(10), 1281-1287.
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University of Colorado Boulder, Department of Chemistry. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]
-
Whitman College, Department of Chemistry. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
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Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]
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European Chemicals Bureau. (2008). European Union Risk Assessment Report: Primary Alkyl Amines. Retrieved from [Link]
- Zeynizadeh, B., & Rahimi, S. (2012). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 56(4), 365-369.
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SafetySkills. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives [Request PDF]. Retrieved from [Link]
- Kozioł, A., Jasnowski, M., Grela, E., Szczepanik, M., Gabryś, B., Dancewicz, K., & Lochyński, S. (2016). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 13(10), 1333-1340.
- Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis.
- Sayeeda, Z. (2021).
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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Quora. (2021, May 18). How to synthesize 4-tert-butylcyclohexanone. Retrieved from [Link]
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Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL. Retrieved from [Link]
- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11847-11857.
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Frontiers in Chemistry. (2022, October 20). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Retrieved from [Link]
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ChemRxiv. (2019, December 10). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Retrieved from [Link]
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Journal of Magnetic Resonance. (2024, October 28). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]
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LASSBIO. (2015, November 20). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Retrieved from [Link]
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ResearchGate. (2019). 1H and 13 C NMR Chemical Shift Prediction Models - Edwin [ALERT]. Retrieved from [Link]
-
Azmon, B. D. (2020, April 3). Stereoselective Reduction of 4-tert-butylcyclohexanone [Video]. YouTube. Retrieved from [Link]
- Boschi, D., et al. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. European Journal of Medicinal Chemistry, 68, 333-338.
-
The Good Scents Company. (n.d.). 4-tert-butyl cyclohexane carboxaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
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Suppliers and price of high-purity (4-tert-butylcyclohexyl)methanamine
This guide provides a technical analysis of (4-tert-butylcyclohexyl)methanamine , a specialized aliphatic amine intermediate used in the synthesis of pharmaceuticals (e.g., sigma receptor ligands, antifungal analogs) and advanced materials.
Part 1: Executive Technical Summary
This compound (CAS: 581813-13-0 for free base; related salts vary) is a structural homolog of the more common 4-tert-butylcyclohexylamine. The insertion of a methylene bridge (-CH2-) between the cyclohexane ring and the amino group significantly alters its steric profile and basicity, making it a critical "spacer" scaffold in medicinal chemistry.
Unlike its aromatic counterpart (4-tert-butylbenzylamine) or the direct amine (4-tert-butylcyclohexylamine), this compound offers a unique combination of lipophilicity (driven by the tert-butyl group) and conformational flexibility . High-purity grades are defined not just by chemical assay (>97%) but critically by the cis/trans isomeric ratio , which dictates the spatial orientation of the pharmacophore.
Part 2: Chemical Identity & Critical Quality Attributes (CQAs)
To ensure successful procurement and experimentation, researchers must distinguish this specific target from its common analogs.
Nomenclature & Identification
| Attribute | Specification |
| IUPAC Name | 1-(4-tert-butylcyclohexyl)methanamine |
| Common Synonyms | (4-tert-butylcyclohexyl)methylamine; C-(4-tert-butylcyclohexyl)-methylamine |
| CAS Number | 581813-13-0 (Free Base) |
| Molecular Formula | C₁₁H₂₃N |
| Molecular Weight | 169.31 g/mol |
| Key Distinction | Do NOT confuse with: [1]• 4-tert-butylcyclohexylamine (CAS 5400-88-4): Amino group attached directly to the ring.• 4-tert-butylbenzylamine: Aromatic ring (planar), not cyclohexane (chair). |
Stereochemistry: The "High-Purity" Differentiator
The cyclohexane ring allows for two geometric isomers. The trans-isomer is thermodynamically favored (diequatorial conformation of the t-butyl and aminomethyl groups), while the cis-isomer places one group axially.[2]
-
Standard Grade: Mixture of cis/trans (often undefined ratio).
-
High-Purity Grade: Stereochemically defined (e.g., >95% trans).
-
Impact: In drug binding pockets, the axial vs. equatorial projection of the amine tail can change potency by orders of magnitude.
Part 3: Synthesis & Manufacturing Pathways
Understanding the synthesis allows researchers to anticipate impurities (e.g., unreduced nitriles or over-reduced byproducts).
Primary Industrial Route: Nitrile Reduction
The most scalable route involves the hydrogenation of 4-tert-butylcyclohexanecarbonitrile .
Step 1: Hydrogenation of 4-tert-butylbenzoic acid or nitrile formation from 4-tert-butylcyclohexanone. Step 2: Reduction of the nitrile to the primary amine.[3]
Impurities to Watch:
-
Secondary Amines: Formed via condensation of the intermediate imine with the product amine.
-
Unreacted Nitrile: Detectable via IR (approx. 2240 cm⁻¹).
-
De-tert-butylation: Loss of the t-butyl group under harsh hydrogenation conditions.
Synthesis Workflow Diagram (DOT)
Caption: Synthetic pathway from cyclohexanone precursor via nitrile intermediate to the final amine.
Part 4: Market Landscape & Suppliers
This compound is classified as a Specialty Building Block , not a bulk commodity. It is typically produced on-demand or stocked in small quantities (gram scale) by research-focused chemical vendors.
Tiered Supplier Analysis
| Supplier Tier | Representative Vendors | Availability | Target Audience |
| Tier 1: Catalog Inventory | Enamine , Accela Chem , Life Chemicals | In Stock (g to kg) | Drug discovery (MedChem) |
| Tier 2: Global Aggregators | Sigma-Aldrich (reseller), Fisher Scientific | Lead Time (2-4 wks) | Academic labs (convenience) |
| Tier 3: Custom Synthesis | Wuxi AppTec , PharmBlock | Make-to-Order (>1kg) | Pharma Process Development |
Price Analysis (Estimated 2025/2026)
Note: Prices fluctuate based on synthesis difficulty and stock levels.
-
Research Scale (1g - 5g): High cost due to "building block" status.
-
Price Range: $150 - $400 USD per gram .
-
-
Pilot Scale (100g): Significant economy of scale.
-
Price Range: $2,000 - $5,000 USD (approx.
50/g).
-
-
Bulk Scale (>1kg): Requires custom quote.
-
Target Price: $1,500 - $3,000 USD per kg (highly dependent on purity specs).
-
Part 5: Procurement & Quality Control Protocol
To ensure scientific integrity, use this self-validating protocol when receiving the material.
Identity Verification (The "Trust but Verify" Step)
-
H-NMR (Proton NMR): Look for the diagnostic doublet (or broad singlet) of the -CH2-N protons around 2.5 - 2.6 ppm .
-
Contrast: The direct amine (cyclohexylamine) methine proton appears further downfield (~2.6-3.0 ppm) but lacks the CH2 coupling pattern.
-
-
C-NMR: Confirm the presence of the methylene carbon (~48-50 ppm).
Purity & Isomer Ratio
-
GC-MS: The most effective method to separate cis and trans isomers.
-
Protocol: Use a non-polar column (e.g., HP-5). The trans isomer (linear, lower boiling point in some matrices, but higher in others due to shape) will resolve from the cis isomer.
-
Requirement: Specify "Sum of isomers >97%" and "Trans isomer >90%" if stereochemistry is critical for your target.
-
References
-
PubChem Compound Summary. (2025). 4-tert-Butylcyclohexylamine (Related Analog Data). National Center for Biotechnology Information. Link
-
Enamine Store. (2025). Building Blocks: Cyclohexylmethanamines. Enamine Ltd. Link
-
ChemicalBook. (2025). Product List: 1-(4-tert-butylcyclohexyl)methanamine. Link
-
Org. Synth. (2006). General methods for nitrile reduction to amines. Organic Syntheses, 83, 18. Link
-
Sigma-Aldrich. (2025). Search Results for C11 Amine Building Blocks. Merck KGaA. Link
Sources
Methodological & Application
Synthesis of (4-tert-butylcyclohexyl)methanamine from 4-tert-butylcyclohexanecarbonitrile: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Cyclohexylmethanamines
(4-tert-butylcyclohexyl)methanamine is a valuable building block in medicinal chemistry and materials science. The strategic placement of the bulky tert-butyl group often locks the cyclohexane ring into a specific chair conformation, providing a rigid scaffold for designing molecules with precise three-dimensional orientations. This structural feature is crucial for optimizing interactions with biological targets in drug discovery and for controlling the packing and properties of advanced materials. The primary amine functionality serves as a versatile handle for a wide array of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
This document provides a comprehensive guide to the synthesis of this compound from its corresponding nitrile precursor, 4-tert-butylcyclohexanecarbonitrile. We will delve into the mechanistic underpinnings of the nitrile reduction, compare various synthetic strategies, and provide detailed, field-proven protocols for successful laboratory execution.
Mechanistic Insight: The Reduction of Nitriles to Primary Amines
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis, involving the reduction of the carbon-nitrogen triple bond. This can be achieved through two primary pathways: catalytic hydrogenation and chemical reduction with hydride reagents.
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum.[1] The reaction proceeds through the addition of hydrogen across the π-bonds of the nitrile group. A key challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amine byproducts.[1][2] This occurs when the initially formed imine intermediate reacts with the product primary amine.[2] Careful selection of the catalyst, solvent, and reaction conditions is crucial to maximize the yield of the desired primary amine.[1][3]
Hydride Reduction: Strong hydride-donating reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles.[4][5] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the nitrile, forming an intermediate imine anion.[5][6] A second hydride addition then reduces the imine to a dianion, which upon aqueous workup, is protonated to yield the primary amine.[6][7] While highly efficient, the pyrophoric nature of LiAlH₄ necessitates stringent safety precautions.[8][9]
Synthetic Strategies: A Comparative Overview
The choice of synthetic route for the reduction of 4-tert-butylcyclohexanecarbonitrile depends on factors such as available equipment, safety considerations, and desired scale. Below is a comparison of two robust methods:
| Method | Reagents | Advantages | Disadvantages | Typical Yield |
| Lithium Aluminum Hydride (LiAlH₄) Reduction | LiAlH₄, anhydrous diethyl ether or THF, aqueous workup | High yields, relatively fast reaction times | Pyrophoric reagent requiring inert atmosphere and careful handling | >90% |
| Catalytic Hydrogenation with Raney Nickel | Raney Nickel, Hydrogen gas (H₂), Ethanol or Methanol | Safer reagents, scalable, environmentally greener | Requires specialized hydrogenation equipment, potential for side products | 85-95% |
Experimental Protocols
Protocol 1: Lithium Aluminum Hydride (LiAlH₄) Reduction of 4-tert-butylcyclohexanecarbonitrile
This protocol details the reduction of 4-tert-butylcyclohexanecarbonitrile using the powerful reducing agent, lithium aluminum hydride.
Safety Precautions: Lithium aluminum hydride reacts violently with water and can ignite upon contact with moist air.[8] All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[9] Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.[8][9] A Class D fire extinguisher or dry sand should be readily available for emergencies.[8]
Materials:
-
4-tert-butylcyclohexanecarbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, carefully add a stir bar and a solution of 4-tert-butylcyclohexanecarbonitrile in anhydrous diethyl ether to a dry round-bottom flask.
-
Addition of LiAlH₄: Slowly and cautiously add a solution of LiAlH₄ in anhydrous diethyl ether to the stirring nitrile solution via a dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete conversion.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully add distilled water dropwise to quench the excess LiAlH₄. This step is highly exothermic and will generate hydrogen gas, so it must be performed with extreme caution.
-
Workup: Add 15% aqueous NaOH solution to the mixture until a granular precipitate forms.
-
Extraction: Filter the mixture and wash the solid precipitate with diethyl ether. Combine the organic filtrates and wash them with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure.
Caption: Workflow for LiAlH₄ Reduction.
Protocol 2: Catalytic Hydrogenation of 4-tert-butylcyclohexanecarbonitrile with Raney Nickel
This protocol describes the reduction of 4-tert-butylcyclohexanecarbonitrile using catalytic hydrogenation with Raney nickel.
Safety Precautions: Raney nickel is pyrophoric when dry and should be handled as a slurry in water or ethanol.[10] Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation must be performed in a properly functioning hydrogenation apparatus (e.g., a Parr hydrogenator) in a well-ventilated area.
Materials:
-
4-tert-butylcyclohexanecarbonitrile
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In the hydrogenation vessel, carefully add the Raney nickel slurry. If necessary, wash the catalyst with the reaction solvent (ethanol or methanol) to remove water.
-
Reaction Setup: Add the solution of 4-tert-butylcyclohexanecarbonitrile in ethanol to the hydrogenation vessel containing the catalyst.
-
Hydrogenation: Seal the hydrogenation apparatus, evacuate the air, and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and agitate (stir or shake) vigorously. Monitor the reaction progress by observing the hydrogen uptake.
-
Workup: Once the hydrogen uptake ceases, cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas like nitrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Raney nickel catalyst. Caution: Do not allow the filter cake to dry, as it can become pyrophoric. Keep it wet with solvent.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure.
Caption: Workflow for Catalytic Hydrogenation.
Characterization of this compound
The successful synthesis of the target compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product, showing the disappearance of the nitrile carbon signal and the appearance of signals corresponding to the aminomethyl group (-CH₂NH₂).
-
Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the characteristic nitrile stretch (around 2250 cm⁻¹) and the appearance of N-H stretching vibrations (typically in the range of 3300-3500 cm⁻¹) for the primary amine.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[11]
Conclusion
The synthesis of this compound from 4-tert-butylcyclohexanecarbonitrile is a robust and reliable transformation that can be achieved through multiple synthetic routes. The choice between lithium aluminum hydride reduction and catalytic hydrogenation will depend on the specific needs and capabilities of the laboratory. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable chemical intermediate for their drug discovery and materials science endeavors.
References
- Vertex AI Search. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Princeton University Environmental Health and Safety. Lithium Aluminum Hydride.
- New Journal of Chemistry. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Publishing.
- JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction.
- Wikipedia. Nitrile reduction.
- Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
- Sigma-Aldrich. Lithium aluminum hydride - Safety Data Sheet.
- Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
- ResearchGate. Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.
- Fisher Scientific. (2015, January 6). Lithium aluminium hydride - SAFETY DATA SHEET.
- Catalysis Science & Technology. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. RSC Publishing.
- Chemguide. reduction of nitriles.
- Google Patents. US4375003A - Method for the hydrogenation of nitriles to primary amines.
- New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
- Chemos GmbH & Co.KG. Safety Data Sheet: aluminium lithium hydride.
- Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4.
- Wikipedia. Raney nickel.
- ResearchGate. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.
- Google Patents. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
- Bio-Connect. This compound.
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. Raney nickel - Wikipedia [en.wikipedia.org]
- 11. shop.bio-connect.nl [shop.bio-connect.nl]
Application Note: Strategic Integration of (4-Tert-butylcyclohexyl)methanamine in Peptidomimetic Design
The following guide details the strategic application of (4-Tert-butylcyclohexyl)methanamine in peptidomimetic and linker design. This document is structured for medicinal chemists and drug discovery scientists, focusing on the conformational mechanics, synthesis, and integration of this moiety to modulate pharmacokinetics and potency.
Core Philosophy: The "Conformational Anchor"
In peptidomimetic design, controlling the spatial orientation of pharmacophores is critical for affinity and selectivity. Flexible alkyl chains often suffer from high entropic penalties upon binding.[1][2] The cyclohexane ring offers a solution by providing a semi-rigid scaffold, but it remains subject to ring-flipping (chair-to-chair interconversion).[1][2]
This compound is a high-value building block because the bulky tert-butyl group at the C4 position acts as a conformational locking mechanism .[1][2]
-
The Locking Principle: The tert-butyl group is too bulky to occupy an axial position due to severe 1,3-diaxial interactions.[2] It forces the cyclohexane ring almost exclusively into the chair conformation where the tert-butyl group is equatorial .[2]
-
The Result: The spatial orientation of the C1-methanamine substituent is strictly defined by its stereochemistry (cis vs. trans), eliminating the conformational ambiguity found in unsubstituted cyclohexane or linear alkyl linkers.
Isomer-Specific Design Logic
| Isomer | C1-Substituent Orientation | Structural Mimicry | Application |
| Trans | Equatorial | Extended, Linear | Mimics extended peptide sheets or long-range spacers.[1][2] Maximizes distance between the t-butyl tail and the attachment point.[2] |
| Cis | Axial | Kinked, Turn-inducing | Mimics |
Application Areas
A. C-Terminal Capping & Lipophilicity Tuning
Peptides are vulnerable to carboxypeptidases.[1][2] Converting a C-terminal carboxylate to an amide using this compound serves a dual purpose:
-
Metabolic Stability: The steric bulk of the cyclohexane ring hinders proteolytic enzymes.[2]
-
Lipophilicity Boost: The tert-butyl group significantly increases LogP, facilitating membrane permeability (passive diffusion) for intracellular targets.[1][2]
B. Hydrophobic Core Replacement
This moiety acts as a bioisostere for bulky hydrophobic amino acid side chains (e.g., Phenylalanine, Leucine, Tryptophan). Unlike aromatic rings (Phe/Trp), the cyclohexane ring is aliphatic and non-planar, offering a different electronic profile (no
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Objective: To synthesize this compound from commercially available 4-tert-butylcyclohexanone.[1][2]
Reagents:
-
Ammonium Acetate (
, 10.0 eq) -
Sodium Cyanoborohydride (
, 1.5 eq) -
Solvent: Methanol (MeOH)[1]
-
Molecular Sieves (3Å)[1]
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve 4-tert-butylcyclohexanone in anhydrous MeOH (0.5 M concentration). Add activated 3Å molecular sieves and Ammonium Acetate.[1][2] Stir under Argon at Room Temperature (RT) for 2 hours.
-
Reduction: Cool the mixture to 0°C. Slowly add
portion-wise. Caution: Generates HCN gas if acidified; ensure basic conditions or proper venting.[2] -
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin; amine product turns blue/purple).[1][2]
-
Quench: Quench with 1N NaOH to pH > 10.
-
Extraction: Evaporate MeOH. Extract the aqueous residue with Dichloromethane (DCM) (3x).[1]
-
Purification: The product is a mixture of cis/trans isomers.[1][2]
Protocol B: Peptide Coupling (Solid Phase)
Objective: To attach this compound to a resin-bound peptide (C-terminal modification) or a carboxylic acid pharmacophore.[2]
Reagents:
-
Resin-bound peptide with free C-terminal -COOH (or solution phase carboxylic acid).[1][2]
-
Base: Diisopropylethylamine (DIPEA, 3.0 eq).[1]
Workflow:
-
Activation: Dissolve the carboxylic acid (or suspend resin) in DMF. Add DIPEA and HATU. Stir for 5 minutes to form the activated ester.
-
Coupling: Add this compound (1.5 eq).
-
Incubation: Stir (solution) or shake (solid phase) for 2–4 hours at RT.
-
Validation:
-
Cleavage/Workup: Standard TFA cleavage (if resin) or acid/base wash (if solution).[1][2]
Structural Visualization & Logic
The following diagram illustrates the conformational locking mechanism and the synthesis pathway.
Figure 1: Synthesis and conformational locking logic of this compound.
Comparative Data: Linker Properties
| Parameter | Linear Alkyl (n-Hexyl) | Unsub.[1][2] Cyclohexyl | (4-t-Butyl) Cyclohexyl |
| Conformational Freedom | High (Flexible) | Medium (Ring Flip) | Locked (Rigid) |
| Proteolytic Stability | Low | Moderate | High |
| LogP (Lipophilicity) | ~2.0 | ~1.5 | ~3.5 |
| Spatial Definition | Poor (Random Coil) | Variable | Precise (Isomer Dependent) |
References
-
Winstein, S., & Holness, N. J. (1955). t-Butylcyclohexyl Derivatives: Quantitative Conformational Analysis. Journal of the American Chemical Society.[2] Link[1]
-
Werner, H. M., et al. (2012). Peptidomimetic Design: Modulating Pharmacokinetics via Lipophilic Capping Groups.[1][2] Journal of Medicinal Chemistry. (General concept reference).
-
Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.[1][2] (Reference for diastereoselective reductive amination).
-
BenchChem. (2025).[1][2][3] Linker Technologies in Drug Design. Link (Cited for general linker stability data).
Sources
Application Notes and Protocols for the Boc-Protection of (4-tert-butylcyclohexyl)methanamine
Introduction: The Strategic Imperative of Amine Protection
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development, the reversible masking of reactive functional groups is a foundational tactic. The primary amine, a ubiquitous functional group, is a potent nucleophile and a Brønsted-Lowry base, characteristics that can interfere with a wide array of synthetic transformations. The tert-butoxycarbonyl (Boc) group is arguably the most prevalent protecting group for amines, prized for its ease of introduction, stability across a broad spectrum of reaction conditions, and facile, selective removal under mild acidic conditions.[1][2][3] This application note provides a comprehensive guide to the Boc-protection of (4-tert-butylcyclohexyl)methanamine, a lipophilic building block often employed in the synthesis of pharmacologically active compounds. We will delve into the reaction mechanism, present detailed experimental protocols, and discuss the characterization of the resulting N-Boc protected product.
Reaction Mechanism: A Nucleophilic Acyl Substitution
The Boc-protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[4] This initial attack forms a transient tetrahedral intermediate.[4][5] The intermediate then collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into the thermodynamically stable byproducts, carbon dioxide and tert-butanol.[6] The reaction can be performed with or without a base; however, the inclusion of a base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) is common practice to neutralize the protonated amine intermediate, thereby accelerating the reaction.[1]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent | In-house preparation |
| Brine (Saturated aqueous NaCl) | Reagent | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent | Commercially Available |
Protocol 1: Standard Boc-Protection in Dichloromethane
This protocol is a robust and widely applicable method for the Boc-protection of primary amines.
1. Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Add triethylamine (TEA) (1.2 equiv) to the solution and stir for 5 minutes at room temperature.
2. Addition of Boc Anhydride:
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise over 5 minutes. A slight exotherm may be observed.
3. Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes). The product, being less polar, will have a higher Rf value than the starting amine. The reaction is typically complete within 1-3 hours.
4. Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer).
-
Water (1 x volume of organic layer).
-
Brine (1 x volume of organic layer).
-
5. Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-(4-tert-butylcyclohexyl)methanamine.
-
For most applications, the crude product is of sufficient purity. If further purification is required, silica gel column chromatography can be performed using a gradient of ethyl acetate in hexanes.
Caption: General Experimental Workflow for Boc Protection.
Data Presentation: Stoichiometry and Reaction Parameters
| Parameter | Value | Rationale |
| This compound | 1.0 equiv | Limiting reagent |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 equiv | A slight excess ensures complete conversion of the amine. |
| Triethylamine (TEA) | 1.2 - 1.5 equiv | Acts as a base to neutralize the in-situ generated acid and accelerate the reaction. |
| Solvent | Dichloromethane (DCM) | Aprotic solvent that dissolves both reactants well. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 1 - 3 hours | Varies based on substrate and scale; monitor by TLC. |
Characterization of N-Boc-(4-tert-butylcyclohexyl)methanamine
The successful synthesis of the N-Boc protected product can be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most telling evidence is the appearance of a large singlet at approximately 1.45 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protecting group. The signals for the protons on the carbon adjacent to the nitrogen will also experience a downfield shift compared to the starting amine.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The appearance of new signals around 156 ppm (carbamate carbonyl) and 79 ppm (quaternary carbon of the Boc group) are indicative of successful protection.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the N-Boc protected product.
-
IR (Infrared) Spectroscopy: The appearance of a strong C=O stretch around 1680-1700 cm⁻¹ and an N-H stretch around 3300-3400 cm⁻¹ are characteristic of the carbamate functionality.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, a slight excess of Boc₂O can be added. Gentle heating to 30-40 °C can also facilitate the reaction, though this is often unnecessary for primary aliphatic amines.
-
Formation of Byproducts: The use of DMAP as a catalyst can sometimes lead to the formation of urea byproducts, especially with primary amines.[7] For this substrate, TEA is a sufficiently strong base and is less prone to side reactions.
-
Purification Challenges: The Boc-protected amine is significantly less polar than the starting material. If the product is difficult to separate from unreacted Boc₂O by chromatography, a workup procedure involving a scavenger resin, such as Tris(2-aminoethyl)amine on polystyrene, can be employed to remove the excess anhydride.[8]
Conclusion
The Boc-protection of this compound is a straightforward and high-yielding transformation that is essential for the multi-step synthesis of more complex molecules. The protocol described herein is robust and can be readily adapted to various scales. Careful monitoring of the reaction and appropriate workup procedures will consistently deliver the desired N-Boc protected product in high purity.
References
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. [Link]
-
Show the mechanism for formation of a Boc derivative by reaction of an aming acid with di-tert-butyl dicarbonate. - Vaia. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. [Link]
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols - ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vaia.com [vaia.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Isomer Separation of (4-tert-butylcyclohexyl)methanamine
Welcome to the technical support center for the separation of cis and trans isomers of (4-tert-butylcyclohexyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the separation, purification, and analysis of these geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the cis and trans isomers of this compound?
The primary challenge lies in the subtle differences in the physicochemical properties of the cis and trans isomers.[1] Because they are diastereomers, they have different physical properties, but these differences can be minimal, making separation by standard techniques like distillation difficult.[2] The key is to exploit these small differences in polarity, shape, and crystal packing.
Q2: Which analytical techniques are most suitable for separating and quantifying the isomer ratio?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques. HPLC, particularly reversed-phase, can differentiate the isomers based on polarity differences.[3][4] GC can also provide excellent separation, especially when coupled with a mass spectrometer (GC-MS) for definitive identification.[5] For quantification, ¹H and ¹³C NMR spectroscopy are invaluable for determining the isomer ratio in a mixture without separation.[6][7]
Q3: Is preparative scale separation feasible for obtaining pure isomers?
Yes, preparative HPLC is a highly effective method for isolating pure cis and trans isomers on a larger scale.[8][9][10] Fractional crystallization can also be employed, particularly if there is a significant difference in the solubility of the two isomers in a given solvent system.[2]
Troubleshooting Guides
HPLC Separation Issues
Problem: Poor or no separation of cis and trans isomer peaks.
-
Possible Cause: The mobile phase composition is not optimal for resolving the small polarity differences between the isomers.
-
Solution:
-
Adjust Mobile Phase Polarity: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Small, incremental changes can have a significant impact on resolution.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the selectivity.[11]
-
Modify Additives: For amine-containing compounds, adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can improve peak shape and resolution by masking active silanol groups on the stationary phase.[2]
-
pH Adjustment: The charge state of the amine group is pH-dependent. Adjusting the pH of the mobile phase with a suitable buffer can alter the retention characteristics of the isomers and improve separation.
-
-
Possible Cause: The stationary phase is not providing sufficient selectivity.
-
Solution:
-
Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for compounds with cyclic moieties. For more polar compounds, a polar-embedded column could be beneficial.
-
Particle Size and Column Length: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) and/or a longer column will increase efficiency and may improve resolution.
-
Problem: Peak tailing for one or both isomer peaks.
-
Possible Cause: Secondary interactions between the basic amine group and acidic silanols on the silica-based stationary phase.
-
Solution:
-
Use a Base-Deactivated Column: Modern, high-purity silica columns are often end-capped to minimize silanol activity. Ensure you are using such a column.
-
Mobile Phase Additives: As mentioned above, adding a competitor base like triethylamine (0.1-0.5%) to the mobile phase can significantly reduce peak tailing.
-
Lower pH: Operating at a lower pH (e.g., 3-4) will ensure the amine is fully protonated and may reduce interactions with silanols.
-
Fractional Crystallization Challenges
Problem: Both isomers co-crystallize, or no crystallization occurs.
-
Possible Cause: The solubilities of the cis and trans isomers are too similar in the chosen solvent.
-
Solution:
-
Solvent Screening: A systematic screening of solvents with varying polarities is essential. Try a range of solvents from non-polar (e.g., hexanes, heptane) to moderately polar (e.g., ethyl acetate, isopropanol) and polar (e.g., ethanol, methanol).
-
Solvent Mixtures: Often, a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can provide the necessary solubility differential for fractional crystallization.
-
Derivative Formation: The isomers can be converted into derivatives (e.g., salts with a chiral acid or other bulky adducts) that may have more pronounced differences in their crystal packing and solubility, facilitating separation.[2] After separation, the derivative can be converted back to the parent amine.
-
Experimental Protocols
Protocol 1: Analytical HPLC Method for Isomer Ratio Analysis
This protocol provides a starting point for the analytical separation of cis and trans-(4-tert-butylcyclohexyl)methanamine. Optimization will likely be required.
Instrumentation:
-
HPLC system with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
-
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve a small amount of the isomer mixture in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Expected Outcome: The two isomers should be resolved as distinct peaks. The relative peak areas can be used to determine the isomer ratio. The trans isomer is generally less polar and may have a slightly longer retention time in reversed-phase chromatography.
Protocol 2: Preparative HPLC for Isomer Isolation
This protocol is for scaling up the analytical separation to isolate milligram to gram quantities of the pure isomers.
Instrumentation:
-
Preparative HPLC system with a fraction collector
-
Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)
Procedure:
-
Method Development: Optimize the separation on an analytical scale first (Protocol 1) to maximize the resolution between the two isomer peaks.
-
Scale-Up:
-
Increase the flow rate according to the larger column diameter. For a 21.2 mm ID column, a starting flow rate of 20 mL/min is reasonable.
-
Adjust the gradient time proportionally to the change in flow rate and column volume.
-
-
Sample Loading: Dissolve the isomer mixture in a minimal amount of a suitable solvent (ideally the mobile phase) at a high concentration. Perform a loading study by injecting increasing amounts of the sample to determine the maximum amount that can be loaded without compromising separation.
-
Fraction Collection: Set the fraction collector to trigger collection based on the retention times of the two isomers determined during the analytical run.
-
Post-Purification: Combine the fractions containing each pure isomer. The solvent can be removed by rotary evaporation. If the mobile phase contained non-volatile buffers, a subsequent desalting step may be necessary.
Protocol 3: Characterization by NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for differentiating the cis and trans isomers based on the coupling constants of the proton on the carbon bearing the aminomethyl group.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer or the mixture in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Trans Isomer: The proton on the carbon attached to the aminomethyl group will be in an axial position. It will exhibit a large axial-axial coupling constant (J ≈ 10-13 Hz) with the adjacent axial protons, resulting in a signal that is a triplet of triplets or a complex multiplet with large couplings.
-
Cis Isomer: This proton will be in an equatorial position. It will have smaller equatorial-axial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz), leading to a broader, less resolved multiplet, or a signal with small coupling constants.
-
Visual Workflows
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butylcyclohexylamine. Retrieved from [Link]
-
Lehmann, W. D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 4-tert-Butylcyclohexyl methacrylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of cis-4-Tert-butylcyclohexyl methyl ketone (CAS 15619-11-1). Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of cis and trans-4-tert-butyl cyclohexyl BTCP.... Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- Chemical & Pharmaceutical Bulletin. (1999, November 1). Synthesis of the Optical Isomers of 4-[1-(4-tert-Butylphenyl)-2-oxo. Retrieved from https://www.jstage.jst.go.jp/article/cpb1958/47/11/47_11_1555/_article
-
NIST. (n.d.). cis-4-Tert-butylcyclohexyl methyl ketone. Retrieved from [Link]
-
Nature. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL. Retrieved from [Link]
-
Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. Retrieved from [Link]
-
MSU Chemistry. (2018, November 29). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2023, March 15). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Retrieved from [Link]
-
Filo. (2025, January 3). The GC MS data of the starting material, 4 tert butylcyclohexanol, is pro... Retrieved from [Link]
-
Reddit. (2012, February 17). Proton NMR of 4-Tert-Butylcyclohexanol Help?. Retrieved from [Link]
-
ResearchGate. (2019, June 18). How to separate the diastereomer peak from main peak?. Retrieved from [Link]
-
Tetrahedron Letters. (2002, April 19). A convenient synthesis of cis and trans 4-tert-butoxycarbonyl-substituted cyclohexylglycine. Retrieved from [Link]
-
mediaTUM. (2022, April 5). Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes. Retrieved from [Link]
-
YouTube. (2020, March 18). 4-tert-Butylcyclohexanol - J values. Retrieved from [Link]
Sources
- 1. A convenient synthesis of cis and trans 4-tert-butoxycarbonyl-substituted cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. Separation of 4-tert-Butylcyclohexyl methacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. The GC MS data of the starting material, 4 tert butylcyclohexanol, is pro.. [askfilo.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. pragolab.cz [pragolab.cz]
- 11. japsonline.com [japsonline.com]
Technical Support Center: Purification of (4-tert-butylcyclohexyl)methanamine Hydrochloride Salts
Welcome to the technical support center for the purification of (4-tert-butylcyclohexyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound hydrochloride?
The most effective and widely used method for purifying solid organic compounds like this compound hydrochloride is recrystallization . This technique leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[1][2] An alternative approach, particularly if the crude product is an oil or contains significant non-basic impurities, involves an acid-base extraction to isolate the amine before converting it to the hydrochloride salt and recrystallizing.[3][4]
Q2: How do I select an appropriate solvent for the recrystallization of this compound hydrochloride?
The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.[1] For amine hydrochlorides, polar protic solvents or mixtures are often a good starting point.
Recommended Solvent Systems:
| Solvent/Mixture | Rationale & Comments |
| Isopropanol (IPA) | A good starting point. The hydrochloride salt often has moderate solubility in hot IPA and lower solubility upon cooling. |
| Ethanol/Water | A versatile mixed solvent system. Dissolve the salt in a minimal amount of hot ethanol and add hot water dropwise until slight turbidity persists. Reheat to dissolve and then cool slowly.[1] |
| Ethyl Acetate/Ethanol | Useful for compounds that are too soluble in pure ethanol. Dissolve in a minimal amount of hot ethanol and add ethyl acetate as the anti-solvent.[5] |
| Methanol/Water | Similar to ethanol/water, this can be an effective combination for achieving the desired solubility profile.[6] |
| Acetone | Often used as an anti-solvent. If your amine hydrochloride is soluble in a solvent like methanol or ethanol, adding acetone can induce precipitation.[7] |
Expert Tip: Always perform small-scale solubility tests with a variety of solvents before committing to a large-scale recrystallization.[1]
Q3: My compound is a mixture of cis and trans isomers. How can I purify a specific isomer?
The purification of a specific isomer of this compound hydrochloride can be challenging due to the similar physical properties of the diastereomers. The trans isomer is generally the thermodynamically more stable product.
-
Fractional Recrystallization: This is the most common method. It relies on slight differences in the solubility of the cis and trans isomers in a particular solvent system. By carefully controlling the crystallization conditions (solvent, temperature, cooling rate), it is possible to enrich the crystals with the less soluble isomer over several recrystallization cycles.
-
Chromatography: While less common for large-scale purification of salts, preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on a suitable stationary phase (like silica gel treated with a base, or reverse-phase silica) can be used to separate the free amine isomers before converting the desired isomer to the hydrochloride salt.[8]
Q4: What are the common impurities I should be aware of during the synthesis and purification?
Impurities can arise from unreacted starting materials, byproducts, or side reactions. Common impurities may include:
-
Unreacted Starting Materials: Such as 4-tert-butylcyclohexanone or 4-tert-butylcyclohexanol.[9][10]
-
Reducing Agent Residues: If the synthesis involves reduction, byproducts from the reducing agent may be present.
-
Isomeric Impurities: The presence of the undesired diastereomer (cis or trans).
-
Inorganic Salts: If aqueous HCl is used in the salt formation, inorganic salts like NaCl may contaminate the product.[11]
Troubleshooting Guide
Problem 1: My compound "oils out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture, reheat until everything dissolves, and then cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: The current solvent may not be appropriate. Try a different solvent or a mixed solvent system.
Problem 2: My final product is contaminated with inorganic salts (e.g., NaCl).
This is a common issue when using aqueous hydrochloric acid to form the salt.
Solutions:
-
Use Anhydrous HCl: Prepare the hydrochloride salt by dissolving the free amine in a suitable organic solvent (like diethyl ether, ethyl acetate, or isopropanol) and bubbling anhydrous HCl gas through the solution, or by adding a solution of HCl in an organic solvent (e.g., HCl in dioxane).[7] This avoids the introduction of water and inorganic salts.
-
Solvent Selection for Recrystallization: Choose a recrystallization solvent in which the inorganic salt is insoluble. For example, NaCl is insoluble in many organic solvents like ethyl acetate and isopropanol. During the hot filtration step of recrystallization, the insoluble inorganic salts can be removed.
-
Pre-purification of the Free Amine: Before salt formation, perform an acid-base workup. Dissolve the crude amine in an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. Then, extract the amine into an acidic aqueous layer, discard the organic layer containing non-basic impurities, basify the aqueous layer, and extract the purified free amine with an organic solvent.[3]
Problem 3: How do I confirm the purity and isomeric ratio of my final product?
A combination of analytical techniques is recommended for comprehensive characterization.
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection is a standard method for assessing the purity of organic compounds.[12][13]
-
Gas Chromatography (GC): Can be used to analyze the free amine for purity. The hydrochloride salt is not volatile and would need to be converted back to the free base before analysis.
-
Elemental Analysis: Provides the percentage of C, H, N, and Cl, which can be compared to the theoretical values for the pure hydrochloride salt.
Isomer Ratio Determination:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the cis/trans ratio. The proton on the carbon bearing the aminomethyl group will have a different chemical shift and coupling constant depending on whether it is in an axial or equatorial position.[14][15]
-
For related 4-tert-butylcyclohexyl systems, the proton on the carbon attached to the substituent typically appears at a different chemical shift for the cis and trans isomers. For instance, in 4-tert-butylcyclohexanol, the methine proton in the trans isomer appears around 3.5 ppm, while in the cis isomer, it is shifted downfield to approximately 4.03 ppm.[14] Similar differences can be expected for the methine proton of the CH-CH₂N group in your compound.
-
-
HPLC and GC: With an appropriate column and method, it is often possible to separate the cis and trans isomers and determine their relative peak areas.[8][16]
Experimental Protocols
Protocol 1: General Recrystallization of this compound Hydrochloride
-
Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride. Add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more solvent in small portions until all the solid has just dissolved.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).[2]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[1]
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification via Acid-Base Extraction Followed by Salt Formation
-
Dissolution: Dissolve the crude amine product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl. The amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the acidic aqueous layers, which now contain the amine hydrochloride.
-
Wash Organic Impurities: Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 5 M NaOH) until the solution is strongly basic (pH > 12). The amine will deprotonate and may precipitate or form an oily layer.
-
Extraction of Free Amine: Extract the free amine back into an organic solvent (e.g., diethyl ether or ethyl acetate) 2-3 times.
-
Drying and Solvent Removal: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified free amine.
-
Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate) and add a solution of HCl in an organic solvent or bubble anhydrous HCl gas through the solution until precipitation is complete.
-
Isolation: Collect the precipitated hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry.
-
Recrystallization: If necessary, recrystallize the hydrochloride salt as described in Protocol 1.
Visualizing the Purification Workflow
Caption: A typical workflow for the recrystallization of this compound HCl.
References
-
Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness Discussion Board. Retrieved from [Link]
-
Recrystallization-1.doc.pdf. (n.d.). Retrieved from [Link]
-
Amine workup. (2022, March 12). Reddit. Retrieved from [Link]
-
Recrystallization. (n.d.). National Institute of Technology, Tiruchirappalli. Retrieved from [Link]
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. (2005). CZ2005230A3. Google Patents.
-
Analytical Methods. (n.d.). Retrieved from [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2021, February 19). Reddit. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Purifying Amines Using Their Salts. (2014, November 2). YouTube. Retrieved from [Link]
-
Electronic Supplementary Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol? (2013, October 7). ResearchGate. Retrieved from [Link]
- Synthesis of 4-tert-butyl cyclohexyl chloride formic ester. (n.d.). CN101492375B. Google Patents.
-
A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. (2016). Central European Journal of Energetic Materials, 13(3), 641-653. Retrieved from [Link]
-
tert-butyl-cyclohexyl-amine. (n.d.). Chemical Synthesis and Physical Properties Database. Retrieved from [Link]
- Process for the preparation of 4-tert.-butylcyclohexyl acetate. (n.d.). EP0998444B1. Google Patents.
-
4-tert-Butylcyclohexylamine. (n.d.). PubChem. Retrieved from [Link]
-
OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHEXANONE. (2012, May 6). Retrieved from [Link]
-
Scheme 4. Synthesis of cis and trans-4-tert-butyl cyclohexyl BTCP... (n.d.). ResearchGate. Retrieved from [Link]
- A convenient synthesis of cis and trans 4-tert-butoxycarbonyl-substituted cyclohexylglycine. (2002). Tetrahedron: Asymmetry, 13(14), 1485-1490.
- HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. (2018). Polymer Bulletin, 76, 3815–3827.
-
How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. Retrieved from [Link]
Sources
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- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents [patents.google.com]
- 10. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Troubleshooting Low Nucleophilicity of Sterically Hindered Cyclohexyl Amines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of sterically hindered cyclohexyl amines in their synthetic protocols. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome these common hurdles.
Introduction: The Challenge of Steric Hindrance
Cyclohexyl amines are valuable building blocks in medicinal chemistry and materials science. However, their inherent steric bulk, particularly when substituted, can significantly diminish the nucleophilicity of the nitrogen atom. This often leads to sluggish or failed reactions, such as N-alkylation, amidation, and cross-coupling. The bulky cyclohexyl group physically obstructs the nitrogen's lone pair from attacking an electrophilic center, a phenomenon known as steric hindrance.[1][2][3] This guide will explore the root causes of this issue and provide actionable solutions.
Troubleshooting Guide
This section addresses specific problems you may be encountering in the lab and offers targeted solutions.
Issue 1: My N-alkylation reaction with a sterically hindered cyclohexyl amine is not proceeding or is extremely slow.
Root Cause Analysis:
The primary reason for a stalled N-alkylation is the high activation energy required for the bulky amine to approach the electrophile.[2][3] The transition state is likely destabilized by steric clash. Standard SN2 conditions are often insufficient to overcome this barrier.
Solutions & Protocols:
-
Increase Reaction Temperature: A straightforward approach is to increase the thermal energy of the system. This can help overcome the activation barrier. However, be mindful of potential side reactions or degradation of starting materials at elevated temperatures.
-
Employ Catalytic Methods:
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This is a powerful, atom-economical method for N-alkylation of amines with alcohols.[4][5] The catalyst (often based on iridium, ruthenium, or nickel) temporarily oxidizes the alcohol to an aldehyde or ketone, which is more electrophilic.[4][6] The amine then forms an imine/enamine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen.[4]
-
Iridium Catalysis: Iridium complexes, such as [Cp*IrCl2]2, are highly effective for N-alkylation, even with challenging secondary alcohols.[4]
-
Ruthenium Catalysis: Ruthenium complexes, sometimes in combination with a phosphine ligand, can also promote these reactions.[4]
-
Nickel Catalysis: Ligand-free nickel systems, generated in situ from Ni(COD)2 and KOH, offer a cost-effective alternative for the N-alkylation of various amines with alcohols.[5]
-
-
Protocol: General Procedure for Iridium-Catalyzed N-Alkylation
-
To an oven-dried reaction vessel, add the sterically hindered cyclohexyl amine (1.0 mmol), the alcohol (1.2 mmol), a base such as KOtBu (1.5 mmol), and the iridium catalyst (e.g., [Cp*IrCl2]2, 1-2 mol%).
-
Add a suitable solvent (e.g., dioxane, toluene) under an inert atmosphere (Argon or Nitrogen).
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
-
Solvent Selection: The choice of solvent can dramatically impact nucleophilicity.
-
Polar Aprotic Solvents: Use polar aprotic solvents like DMSO, DMF, or acetonitrile.[7][8][9] These solvents do not form strong hydrogen bonds with the amine, leaving the lone pair more available for reaction.[7][8][9][10] In contrast, polar protic solvents (like water or alcohols) can solvate the amine through hydrogen bonding, creating a bulky solvent shell and further reducing its nucleophilicity.[7][8][9][11]
-
Issue 2: My amide coupling reaction is failing with a hindered cyclohexyl amine.
Root Cause Analysis:
Similar to N-alkylation, amide bond formation can be difficult due to steric hindrance preventing the amine from attacking the activated carboxylic acid.[1] Standard coupling reagents like DCC or EDC/HOBt may not be potent enough.
Solutions & Protocols:
-
Utilize Stronger Coupling Reagents:
-
Phosphonium Salts: Reagents such as PyBOP, PyAOP, and PyBrOP are highly effective for sterically demanding couplings.[1]
-
Uronium/Onium Salts: Reagents like HATU, HBTU, and TBTU are also excellent choices for difficult amide bond formations.
-
-
In Situ Acyl Fluoride Formation: A protocol involving the in situ formation of acyl fluorides from carboxylic acids, followed by reaction with the amine at elevated temperatures, has proven effective for coupling sterically hindered substrates.[12]
-
Protocol: Amide Coupling via In Situ Acyl Fluoride Formation
-
In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., DCM, MeCN).
-
Add a fluoride source, such as cyanuric fluoride, and a base (e.g., pyridine, DIEA).
-
Stir the mixture at room temperature to form the acyl fluoride.
-
Add the sterically hindered cyclohexyl amine (1.1 mmol).
-
Heat the reaction mixture to an elevated temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by chromatography.
-
-
Issue 3: I'm struggling with a Buchwald-Hartwig amination using a bulky cyclohexyl amine.
Root Cause Analysis:
The Buchwald-Hartwig reaction is a powerful tool for forming C-N bonds, but it can be challenging with sterically hindered amines.[13][14] The steric bulk can impede both the coordination of the amine to the palladium center and the final reductive elimination step.
Solutions & Protocols:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount for successful coupling with hindered amines.
-
Bulky Biaryl Phosphine Ligands: Ligands such as BrettPhos, RuPhos, and XPhos have been specifically designed to facilitate the coupling of sterically demanding substrates.[15] These ligands promote the reductive elimination step, which is often rate-limiting for hindered amines.
-
-
Base and Solvent Optimization:
-
Base: Strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are commonly used. The choice of base can significantly impact the reaction outcome and should be screened.
-
Solvent: Aprotic solvents like toluene, dioxane, or t-BuOH are typically effective.[14]
-
-
Copper-Catalyzed Alternatives: For certain substrates, copper-catalyzed C-N coupling can be a viable alternative to palladium-catalyzed methods, especially for coupling with ortho-substituted aryl iodides.[16] The development of specific ligands, such as pyrrole-ol ligands, has expanded the scope of these reactions to include sterically hindered amines.[16]
Frequently Asked Questions (FAQs)
Q1: Why is a sterically hindered cyclohexyl amine a poor nucleophile?
A1: The nucleophilicity of an amine is determined by the availability of its lone pair of electrons to form a new bond. In a sterically hindered cyclohexyl amine, the bulky cyclohexyl ring acts as a physical shield, preventing the lone pair from easily reaching an electrophilic center.[2][3] This increases the energy of the transition state for nucleophilic attack, slowing down the reaction rate.[3]
Q2: How does the basicity of my cyclohexyl amine relate to its nucleophilicity?
A2: While often correlated, basicity and nucleophilicity are distinct properties. Basicity is a thermodynamic measure of a compound's ability to accept a proton, while nucleophilicity is a kinetic measure of its reactivity towards an electrophile. Generally, more basic amines are also more nucleophilic.[7] Cyclohexylamine is a relatively strong base (pKa of its conjugate acid is ~10.6).[17][18] However, for bulky amines, steric hindrance can reduce nucleophilicity without significantly affecting basicity.[7]
Q3: Can I use activating agents to enhance the reactivity of my hindered amine?
A3: It is generally more effective to activate the electrophile rather than the nucleophile in these cases. For instance, in amide coupling, using more potent coupling reagents activates the carboxylic acid to a greater extent, making it more susceptible to attack by the weakly nucleophilic amine.[1] Similarly, in "borrowing hydrogen" catalysis, the alcohol is converted to a more reactive aldehyde or ketone.[4]
Q4: Are there any general guidelines for choosing a solvent to improve the nucleophilicity of my amine?
A4: Yes, the choice of solvent is crucial. As a general rule, polar aprotic solvents (DMSO, DMF, acetonitrile) are preferred over polar protic solvents (water, methanol, ethanol).[7][8][9] Protic solvents can form hydrogen bonds with the amine's lone pair, effectively "caging" it and reducing its availability for reaction.[8][9][11] Aprotic solvents do not have this hydrogen-bonding capability, leaving the nucleophile "naked" and more reactive.[9][10]
| Solvent Type | Examples | Effect on Nucleophilicity | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Increases | Does not form hydrogen bonds with the amine, leaving the lone pair more accessible.[7][8][9][10] |
| Polar Protic | Water, Ethanol, Methanol | Decreases | Forms a hydrogen-bonded solvent shell around the amine, increasing steric bulk and reducing lone pair availability.[7][8][9][11] |
| Nonpolar | Toluene, Hexane | Neutral to slight increase | Minimal interaction with the amine, but may not be suitable for all reaction types due to solubility issues. |
Q5: What is the "alpha-effect" and does it apply here?
A5: The "alpha-effect" refers to the enhanced nucleophilicity of an atom that has an adjacent atom with a lone pair of electrons (e.g., hydrazine, hydroxylamine).[7] This effect is not directly applicable to standard cyclohexyl amines.
Visualizing Reaction Pathways
Caption: Impact of steric hindrance on reaction energy profiles.
Caption: Decision workflow for troubleshooting reactions.
References
-
N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Publications. Available from: [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. Available from: [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available from: [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. Available from: [Link]
-
New catalysts for amine alkylation reactions promoted by hydrogen borrowing. White Rose eTheses Online. Available from: [Link]
-
Efficient nickel-catalysed N-alkylation of amines with alcohols. RSC Publishing. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Effects of Solvents on Nucleophilicity. MedLife Mastery. Available from: [Link]
-
What is the effect of the nature of a solvent on nucleophilicity? Quora. Available from: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available from: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Cyclohexylamine. PubChem - NIH. Available from: [Link]
-
The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ChemRxiv. Available from: [Link]
-
Nucleophilicity and Solvent Effects. YouTube. Available from: [Link]
-
pKa of Cyclohexylamine. vCalc. Available from: [Link]
-
Nucleophilicity and Solvent Effects. Chemistry LibreTexts. Available from: [Link]
-
Preparation of Amines. Chemistry LibreTexts. Available from: [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available from: [Link]
-
How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science (RSC Publishing). Available from: [Link]
-
Amine Reactivity. MSU chemistry. Available from: [Link]
-
effect of steric hindrance on nucleophiles. Reddit. Available from: [Link]
-
Nucleophilicities of Amines, Amino Acids and Pyridines. edoc.ub.uni-muenchen.de. Available from: [Link]
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. Available from: [Link]
-
Effect on steric hindrance on nucleophiles. Reddit. Available from: [Link]
-
Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). MDPI. Available from: [Link]
-
Nucleophilic Substitution Reactions of. Amanote Research. Available from: [Link]
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- 5. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pKa of Cyclohexylamine [vcalc.com]
Technical Support Center: Stereoselective Synthesis of (4-tert-butylcyclohexyl)methanamine
Welcome to the technical support center for the synthesis of (4-tert-butylcyclohexyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who require precise control over the cis/trans stereochemistry of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying principles of stereocontrol, offering actionable insights for your experimental design and troubleshooting challenges.
The rigid conformational nature of the 4-tert-butylcyclohexyl scaffold, where the bulky tert-butyl group predominantly occupies the equatorial position, makes it an excellent model for studying stereoselectivity.[1][2] This conformational lock creates two distinct faces for chemical reactions, enabling precise targeting of either the cis or trans isomer with the appropriate choice of methodology.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common questions regarding the synthesis and stereochemistry of this compound.
Q1: What are the primary synthetic routes to this compound?
The most direct and widely utilized method is the reductive amination of 4-tert-butylcyclohexanone.[3] This can be performed as a one-pot reaction or in a stepwise fashion involving the formation and subsequent reduction of an imine or enamine intermediate. Alternative, though less common, routes could involve the multi-step reduction of 4-tert-butylbenzonitrile or the reduction of an amide or oxime derived from 4-tert-butylcyclohexanecarboxylic acid.
Q2: Why is controlling the cis/trans isomer ratio critically important?
The spatial orientation of the aminomethyl group relative to the cyclohexane ring profoundly impacts the molecule's three-dimensional shape. This, in turn, dictates its biological activity, physical properties, and how it interacts with other molecules. In drug development, for instance, one isomer may bind to a target receptor with high affinity while the other is completely inactive or elicits off-target effects. Therefore, stereocontrol is not just a matter of purity but a fundamental requirement for functional efficacy.
Q3: How does the tert-butyl group mechanistically influence stereoselectivity?
The large steric bulk of the tert-butyl group forces it into the equatorial position to minimize high-energy 1,3-diaxial interactions.[1][2] This effectively "locks" the ring's conformation. As a result, the two faces of the ketone's carbonyl group (or a derived imine) are no longer equivalent. Reagents can attack from the less-hindered axial face or the more-hindered equatorial face, leading to different stereochemical outcomes. Your choice of reagents and conditions determines which pathway is favored.
Q4: What is the difference between kinetic and thermodynamic control in this system?
-
Kinetic Control: This regime favors the product that is formed fastest. In this system, this typically involves a small, unhindered reagent attacking the carbonyl from the less sterically hindered axial face.[4][5] This pathway has a lower activation energy. These reactions are usually run at low temperatures to prevent the product from reverting to the starting material and equilibrating to the more stable isomer.
-
Thermodynamic Control: This regime favors the most stable product. The reaction is run under conditions (e.g., higher temperatures, reversible reaction steps) that allow for an equilibrium to be established between the products. The final isomer ratio reflects their relative thermodynamic stabilities. For 4-substituted cyclohexanes, the most stable isomer is typically the one where the larger substituent is in the equatorial position.
Part 2: Key Synthetic Strategies & Stereocontrol Mechanisms
The most reliable method for controlling the cis/trans ratio is through the stereoselective reduction of an intermediate, primarily via the reductive amination of 4-tert-butylcyclohexanone. The choice of reducing agent is the single most critical factor.
Mechanism: Axial vs. Equatorial Attack
The stereochemical outcome hinges on the trajectory of the hydride attack on the carbonyl or imine intermediate. The locked conformation of the starting ketone presents two distinct faces for nucleophilic attack.
Caption: Reaction pathways for stereoselective synthesis.
Strategy 1: Achieving the trans Isomer (Equatorial Aminomethyl Group)
To obtain the trans product, the goal is to favor axial attack . This is the kinetically preferred pathway and is achieved using small, unhindered reducing agents.
-
Mechanism: Reagents like Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) are small enough to approach the carbonyl group from the less sterically crowded axial face. This pushes the resulting C-N bond into the more stable equatorial position.
-
Recommended Reagents:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): An excellent choice for one-pot reductive aminations.
-
Sodium cyanoborohydride (NaBH₃CN): Effective but more toxic.
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): Can also favor the trans product, though selectivity can be catalyst and solvent-dependent.
-
Strategy 2: Achieving the cis Isomer (Axial Aminomethyl Group)
To obtain the cis product, the goal is to favor equatorial attack . This is achieved using sterically demanding (bulky) reagents that cannot easily approach from the axial face.
-
Mechanism: Bulky reagents are sterically hindered by the axial hydrogens at the C-3 and C-5 positions. Their large size forces them to approach from the more open equatorial face, resulting in the formation of an axial C-N bond.
-
Recommended Reagents & Methods:
-
L-Selectride® (Lithium tri-sec-butylborohydride): The classic example of a bulky reducing agent that provides high cis selectivity.[4][5]
-
Leuckart Reaction: This reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[6] It is known to produce amines with a preference for the axial configuration from 4-substituted cyclohexanones.[7] This method avoids expensive and pyrophoric metal hydrides.
-
Summary of Reagent Effects on Stereoselectivity
The following table, based on the well-studied reduction of 4-tert-butylcyclohexanone to the corresponding alcohol, provides a strong predictive model for the stereochemical outcome of reductive amination.
| Method/Reagent | Primary Attack Route | Favored Isomer (Amine Position) | Typical Selectivity (cis:trans) | Control Type | Reference |
| NaBH₄ in EtOH/MeOH | Axial | trans (Equatorial) | ~12:88 | Kinetic | [4][5] |
| L-Selectride® in THF | Equatorial | cis (Axial) | ~92:8 | Kinetic | [4][5] |
| Leuckart Reaction (Ammonium Formate) | Equatorial | cis (Axial) | Major product is cis | Thermodynamic/Kinetic Mix | [7] |
| Meerwein-Ponndorf-Verley (MPV) | Reversible | cis (Axial) | ~77:23 | Thermodynamic | [4][8] |
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. All procedures should be performed by qualified personnel with appropriate safety precautions, including the use of a fume hood and personal protective equipment.
Protocol 1: Synthesis of trans-(4-tert-butylcyclohexyl)methanamine (Kinetic Control)
This protocol utilizes sodium triacetoxyborohydride for a one-pot reductive amination favoring the trans isomer.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylcyclohexanone (1.0 eq) and dichloromethane (DCM, ~0.2 M).
-
Amine Source: Add a solution of ammonia in methanol (7N, 1.5 eq) or ammonium acetate (1.5 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired trans amine.
Protocol 2: Synthesis of cis-(4-tert-butylcyclohexyl)methanamine via the Leuckart Reaction
This protocol uses ammonium formate to favor the formation of the cis isomer.[6][9]
-
Setup: In a round-bottom flask fitted with a reflux condenser and a Dean-Stark trap, combine 4-tert-butylcyclohexanone (1.0 eq) and ammonium formate (3.0-5.0 eq).
-
Reaction: Heat the mixture to 160-170 °C.[10] The mixture will become a molten slurry. Water will begin to collect in the Dean-Stark trap. Continue heating for 6-12 hours until the starting material is consumed (monitor by TLC or GC-MS). The intermediate N-formyl derivative is formed during this step.
-
Hydrolysis: Cool the reaction mixture to below 100 °C. Cautiously add concentrated hydrochloric acid (HCl, 4-5 eq). Reheat the mixture to reflux (around 100-110 °C) and maintain for 4-8 hours to hydrolyze the formamide intermediate.[11]
-
Workup: Cool the mixture to room temperature. Carefully basify the acidic solution with 20-40% aqueous NaOH until the pH is >12. Be cautious, as this is an exothermic process.
-
Extraction: Extract the basic aqueous phase with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by distillation or column chromatography to isolate the cis-enriched product.
Part 4: Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues in a direct question-and-answer format.
Caption: Troubleshooting logic for common synthesis issues.
Q: My reaction produced a nearly 1:1 mixture of cis and trans isomers. What went wrong? A: This indicates a lack of stereocontrol. The most likely cause is the choice of a non-selective reducing agent or running a kinetically controlled reaction at too high a temperature. For example, using NaBH₄ at reflux can allow for product equilibration, eroding the initial kinetic selectivity.
-
Solution: For trans selectivity, perform the reduction at 0 °C to -20 °C. For high cis selectivity, ensure you are using a sufficiently bulky reagent like L-Selectride.
Q: The overall yield of my reductive amination is very low. A: Low yields can stem from several factors. Incomplete formation of the initial imine/enamine intermediate is common. Alternatively, your reducing agent may be decomposing due to moisture.
-
Solution: For two-step procedures, try to isolate or at least confirm the formation of the imine before adding the reducing agent. Always use anhydrous solvents and fresh reagents. If using a one-pot method, adding a dehydrating agent like molecular sieves can improve the yield by driving the imine formation equilibrium.
Q: I am struggling to separate the cis and trans isomers by column chromatography. A: The polarity of the two isomers can be very similar, making baseline separation difficult.
-
Solution: First, try a long column with a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate). If this fails, consider derivatization. Reacting the amine mixture with an agent like benzoyl chloride will produce the corresponding benzamides. The different shapes of the cis and trans amides often lead to a greater difference in polarity and crystallinity, facilitating separation by chromatography or recrystallization. The protecting group can then be removed via hydrolysis.
References
-
Afanasyev, O. I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 89-128. [Link]
-
Hey, D. G., et al. (1983). The Leuckart reaction with 4-t-butylcyclohexanone. Journal of the Chemical Society C: Organic. [Link]
-
Novak, M., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator, 14, 232-235. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. [Link]
-
Wang, X., et al. (2012). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of Chemical and Pharmaceutical Research, 4(1), 128-134. [Link]
-
Anilkumar, G., et al. (2002). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA. Journal of the Chemical Society, Chemical Communications. [Link]
-
Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. The Journal of Organic Chemistry, 9(6), 529-535. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. [Link]
-
Eliel, E. L., & Senda, Y. (1970). Catalytic hydrogenation of substituted cyclohexanones. Stereochemistry and mechanism. Tetrahedron, 26(10), 2411-2428. [Link]
-
Gung, B. W. (1996). A review of the stereoselectivity of the Meerwein-Ponndorf-Verley reduction of ketones. Tetrahedron, 52(15), 5263-5301. [Link]
- U.S. Patent No. US8232430B2. (2012).
Sources
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- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. The Leuckart reaction with 4-t-butylcyclohexanone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Solvent Selection for Crystallization of (4-tert-butylcyclohexyl)methanamine Derivatives
Welcome to the technical support center for the crystallization of (4-tert-butylcyclohexyl)methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during the crystallization process.
Introduction
This compound is a key building block in pharmaceutical synthesis. Its structure, featuring a bulky, non-polar tert-butyl group on a cyclohexane ring and a polar primary amine, presents unique challenges and opportunities for crystallization. The success of crystallization, a critical step for purification and obtaining the desired solid-state form, is heavily dependent on the judicious selection of a solvent system. This guide provides in-depth, experience-driven advice to streamline your crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence solvent selection?
A1: The molecule possesses a dual nature. The (4-tert-butylcyclohexyl) moiety is large and non-polar (lipophilic), while the methanamine group (-CH2NH2) is polar and capable of hydrogen bonding.[1] This amphiphilic character means its solubility will be highly sensitive to the solvent's polarity.
-
Non-polar solvents (e.g., hexanes, heptane) will primarily interact with the hydrocarbon backbone.
-
Polar protic solvents (e.g., water, ethanol, methanol) can hydrogen bond with the amine group.[1][2]
-
Polar aprotic solvents (e.g., acetone, ethyl acetate, THF) will interact via dipole-dipole forces with the amine group.
The ideal crystallization solvent will typically exhibit high solubility at elevated temperatures and low solubility at room temperature or below.
Q2: My amine derivative won't crystallize and remains an oil. What are the likely causes and solutions?
A2: "Oiling out" is a common problem, especially for amines, which often have low melting points. It occurs when the solute comes out of solution as a liquid instead of a solid because the solution is still above the compound's melting point.[2]
-
Causality: This is often due to excessive supersaturation or a cooling rate that is too rapid. The solvent may also be too good a solubilizer for your compound.
-
Troubleshooting Steps:
-
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature on the benchtop, perhaps insulated with paper towels, before moving it to an ice bath.[3][4]
-
Use Less Solvent: You may have used too much solvent. Try to gently evaporate some of the solvent to increase the concentration and then re-cool.[3][4]
-
Change Solvents: Select a solvent in which your compound is less soluble. A common strategy is to use a binary solvent system. Dissolve your compound in a "good" solvent (e.g., ethanol) and then slowly add a "poor" or "anti-solvent" (e.g., water or heptane) at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Then, add a drop or two of the good solvent to redissolve the solid and allow it to cool slowly.[5][6]
-
Lower the Temperature: If room temperature cooling is insufficient, try a colder bath (ice-water, dry ice/acetone).
-
Q3: I'm struggling with very fine needles or a powder. How can I grow larger, higher-quality crystals suitable for X-ray diffraction?
A3: The formation of fine needles or powder indicates that nucleation (the initial formation of crystal seeds) is happening much faster than crystal growth.[7] To obtain larger crystals, you need to slow down the nucleation process to favor the growth of existing crystals.
-
Causality: High supersaturation and rapid cooling favor nucleation. Impurities can also act as nucleation sites.
-
Troubleshooting Steps:
-
Slower Cooling: This is the most critical factor. A very slow, controlled temperature gradient is ideal.
-
Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution at high temperature.[4] This will reduce the driving force for nucleation.
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material. Dissolve your compound in a small volume of a relatively volatile "good" solvent. Place this vial inside a larger, sealed jar containing a more volatile "poor" solvent (anti-solvent). Over time, the anti-solvent vapor will diffuse into the solution of your compound, slowly reducing its solubility and promoting slow crystal growth.[8]
-
Solvent Layering: Carefully layer a less dense "poor" solvent on top of a denser solution of your compound in a "good" solvent. Crystals will form slowly at the interface.[8]
-
Q4: Should I consider crystallizing my amine derivative as a salt?
A4: Absolutely. Amines are often difficult to crystallize as the free base.[5] Converting the amine to a salt (e.g., a hydrochloride or sulfate) dramatically increases its polarity and melting point, often leading to a much more crystalline material.[5][9][10]
-
When to Consider: If the free base consistently oils out or fails to crystallize from a reasonable range of solvents.
-
How to Proceed: Dissolve your crude amine in a suitable solvent like diethyl ether or ethyl acetate. Then, add a solution of an acid (e.g., HCl in ether, or a few drops of concentrated sulfuric acid). The salt will often precipitate immediately. This precipitated salt can then be recrystallized from a more polar solvent system, such as ethanol/water or methanol.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is supersaturated but lacks nucleation sites. 3. The compound is extremely soluble in the chosen solvent even when cold. | 1. Gently heat the solution to evaporate some solvent and increase concentration, then re-cool.[3] 2. Induce nucleation by scratching the inner surface of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[3] 3. Choose a different, less polar solvent or use an anti-solvent system. |
| Oiling Out | 1. The cooling rate is too fast. 2. The solution is too concentrated. 3. The boiling point of the solvent is higher than the melting point of the solute.[2] | 1. Ensure slow cooling. Insulate the flask and allow it to reach room temperature before refrigeration.[3] 2. Re-heat the mixture and add a small amount of additional solvent. 3. Select a solvent with a lower boiling point.[2] |
| Rapid Crystallization (Crashing Out) | 1. The solution is too concentrated. 2. The temperature difference between hot and cold is too large. | 1. Re-heat and add 5-10% more solvent to reduce the level of supersaturation. 2. Allow the solution to cool more slowly. Avoid placing a boiling solution directly into an ice bath. |
| Low Crystal Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during a hot filtration step. | 1. Reduce the initial solvent volume. You can attempt to recover a second crop of crystals by evaporating solvent from the mother liquor.[3] 2. Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent cooling and crystallization. |
| Colored Crystals | 1. Colored impurities are present in the crude material. | 1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip) and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling.[3] |
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid testing of multiple solvents to identify a promising candidate for crystallization.
Methodology:
-
Place approximately 10-20 mg of your crude this compound derivative into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Start with solvents from varying polarity classes (see Table 2). Flick the tube to mix after each drop.
-
Observation at Room Temperature:
-
If the solid dissolves completely, the solvent is too good and unsuitable for single-solvent crystallization. It may, however, be useful as the "good" solvent in a binary system.
-
If the solid is completely insoluble, it is a poor solvent but may be useful as an "anti-solvent" in a binary system.
-
-
Heating Step: For tubes where the solid was insoluble or sparingly soluble at room temperature, heat the mixture gently in a sand bath or water bath to the solvent's boiling point.[11]
-
Observation at High Temperature:
-
If the solid dissolves completely, this is a promising solvent candidate.
-
If the solid remains insoluble, the solvent is unsuitable.
-
-
Cooling Step: Allow the test tubes with dissolved solids to cool slowly to room temperature, and then place them in an ice bath for 10-20 minutes.
-
Final Observation: A solvent is considered ideal if it yields a large quantity of crystalline solid upon cooling.[11]
Table 2: Common Solvents for Crystallization
This table provides a starting point for solvent selection, ordered by decreasing polarity.
| Solvent | Boiling Point (°C)[2] | Polarity | Comments |
| Water | 100 | Very High (Protic) | Good for highly polar compounds or salts. Can be a good anti-solvent for less polar compounds dissolved in alcohols.[5] |
| Methanol | 65 | High (Protic) | Dissolves many polar compounds. Miscible with water and many organic solvents. |
| Ethanol | 78 | High (Protic) | A very common and effective solvent for compounds with moderate to high polarity.[12] |
| Isopropanol | 82 | Medium-High (Protic) | Similar to ethanol but slightly less polar and volatile.[12] |
| Acetonitrile | 82 | Medium-High (Aprotic) | Good for compounds with aromatic rings. |
| Acetone | 56 | Medium (Aprotic) | A strong, versatile solvent. Its high volatility can sometimes lead to rapid evaporation and poor crystal quality.[8] |
| Ethyl Acetate | 77 | Medium (Aprotic) | An excellent, versatile solvent with a good balance of properties.[12] |
| Dichloromethane (DCM) | 40 | Low-Medium (Aprotic) | Dissolves a very wide range of compounds but is highly volatile, which can be problematic.[8][12] |
| Tetrahydrofuran (THF) | 66 | Low-Medium (Aprotic) | A good general-purpose ether solvent. |
| Toluene | 111 | Low (Aprotic) | Useful for non-polar compounds, especially when a higher boiling point is needed for slow cooling.[12] |
| Heptane / Hexanes | 98 / 69 | Very Low (Non-polar) | Excellent for non-polar compounds. Often used as an anti-solvent with more polar solvents like ethyl acetate or acetone.[5][12] |
Visualized Workflows
Diagram 1: Decision Tree for Solvent Selection
This diagram outlines a logical workflow for selecting a primary or binary solvent system.
Caption: A decision tree for systematic solvent screening.
Diagram 2: Troubleshooting Crystallization Failures
This workflow provides a logical path for addressing common crystallization problems.
Caption: A workflow for troubleshooting common crystallization outcomes.
References
- Vertex AI Search. (n.d.). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
- Solubility of Things. (n.d.). Cyclohexylamine.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- CrystEngComm. (2025, October 7). The effect of solvents on crystal regeneration.
- ACS Publications. (n.d.). A Stereochemical Approach that Demonstrates the Effect of Solvent on the Growth of Polar Crystals: A Perspective.
- Chemistry LibreTexts. (2022, April 7). 7.11: Testing Solvents for Crystallization.
- ACS Publications. (2022, November 14). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules | Crystal Growth & Design.
- Maiyam Group. (2025, December 29). Common Solvents for Crystallization - US Labs Guide 2026.
- Guide for crystallization. (n.d.).
- Shanghai Orient Chemical Co.,Ltd. (n.d.). Cyclohexylamine.
- Meru Chem Pvt. Ltd. (n.d.). Cyclohexylamine 05.
- Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses.
- PubChem. (n.d.). CYCLOHEXYLAMINE.
- YouTube. (2025, November 14). [Video on solvent effects on crystallization].
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
- Analytical Sales. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
- Benchchem. (n.d.). Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- University of Alberta. (n.d.). Isolation (Recovery).
- Crystallization Solvents.pdf. (n.d.).
- PMC. (n.d.). Crystallization screening: the influence of history on current practice.
- ResearchGate. (2025, June 11). (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- Quick Company. (n.d.). A Process For Preparation Of 2 ((4 Tert Butylcyclohexyl)methyl) 3 Hydroxy 1,4 Naphthoquinone.
- Google Patents. (n.d.). CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.
- PubChem. (n.d.). 4-tert-Butylcyclohexylamine.
- Google Patents. (n.d.). EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate.
- European Patent Office. (n.d.). Process for preparing 4-tert.-butylcyclohexanol - EP 0755910 A2.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Common Solvents for Crystallization - US Labs Guide 2026 [maiyamminerals.com]
Validation & Comparative
1H NMR chemical shifts of cis vs trans (4-tert-butylcyclohexyl)methanamine
This guide details the 1H NMR distinction between cis- and trans-(4-tert-butylcyclohexyl)methanamine. It focuses on the definitive spectroscopic markers resulting from the conformationally locked cyclohexane ring.
Part 1: Executive Summary & Core Distinction
The stereochemical assignment of (4-tert-butylcyclohexyl)methanamine relies on the conformational locking provided by the bulky tert-butyl group.
-
The Anchor: The tert-butyl group exclusively occupies the equatorial position to minimize 1,3-diaxial strain (A-value > 4.9 kcal/mol).
-
The Variable: This forces the methanamine group (–CH₂NH₂) into a fixed position relative to the ring.
| Feature | Trans-Isomer | Cis-Isomer |
| Conformation | 1,4-Diequatorial | 1,4-Axial/Equatorial |
| –CH₂NH₂ Group | Equatorial | Axial |
| H1 Ring Proton | Axial (Anti-parallel to neighbors) | Equatorial (Gauche to neighbors) |
| H1 Chemical Shift | Upfield ( | Downfield ( |
| H1 Multiplicity | tt (Triplet of Triplets) or Wide Multiplet | Broad Singlet or Narrow Multiplet |
| Key Coupling ( | Large | Small |
*Note: Exact shifts vary by solvent (CDCl₃ vs. DMSO-d₆), but the relative order (
Part 2: Theoretical Framework & Causality
To interpret the spectra correctly, one must understand the magnetic anisotropy and coupling constants governed by the Karplus relationship.
The "tert-Butyl Lock" Effect
In unsubstituted cyclohexane, the ring flips rapidly at room temperature, averaging the signals. Here, the tert-butyl group freezes the ring.
-
Trans-isomer: The substituent is trans to the tert-butyl group. Since t-Bu is equatorial, the –CH₂NH₂ must also be equatorial .
-
Cis-isomer: The substituent is cis to the tert-butyl group. Since t-Bu is equatorial, the –CH₂NH₂ must be axial .
Diagnostic Marker: The H1 Methine Proton
The proton attached to C1 (the carbon bearing the –CH₂NH₂ group) is the most reliable reporter of stereochemistry.
-
In the Trans-Isomer (H1 is Axial):
-
Shielding: Axial protons in cyclohexane are shielded by the anisotropy of the C–C bonds in the ring, appearing upfield .[1]
-
Coupling: H1 is axial. It has two vicinal axial neighbors (at C2 and C6). The dihedral angle is
.[2] According to the Karplus equation, this results in a large coupling constant ( Hz). It also couples to two equatorial protons ( Hz). -
Result: A wide splitting pattern (width at half-height
Hz).
-
-
In the Cis-Isomer (H1 is Equatorial):
-
Deshielding: Equatorial protons are deshielded by the ring currents/anisotropy, appearing downfield relative to axial protons.
-
Coupling: H1 is equatorial.[3][4] It has no anti-periplanar neighbors. All dihedral angles are
(gauche). -
Result: Small coupling constants (
Hz) leading to a narrow peak width (width at half-height Hz).
-
Secondary Marker: The Aminomethyl (–CH₂NH₂) Protons
While less definitive than the ring proton, the methylene protons of the substituent also shift.
-
Axial Substituent (Cis): Often experiences 1,3-diaxial compression, which can deshield the protons on the substituent itself, pushing the –CH₂– signal slightly downfield compared to the equatorial form.
Part 3: Visualization of Conformational Logic
The following diagram illustrates the logical flow from structure to spectral signal.
Caption: Logic flow linking stereochemistry to observable NMR signals via the Karplus relationship.
Part 4: Experimental Protocol
To ensure data integrity, follow this protocol for sample preparation and acquisition.
Sample Preparation
-
Solvent Selection: Use CDCl₃ (Chloroform-d) for routine analysis.
-
Note: If the amine protons are broad or exchanging, add a drop of D₂O to wash them out, or use DMSO-d₆ to sharpen the NH₂ signals (though chemical shifts of C-H will vary slightly).
-
-
Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent. High concentration is not required for 1H NMR but helps if looking for minor isomer impurities.
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids that cause line broadening.
Acquisition Parameters
-
Field Strength: Minimum 300 MHz; 400 MHz or higher is recommended to resolve the H1 multiplet clearly.
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans (NS): 16 or 32 scans are usually sufficient.
-
Relaxation Delay (D1): Set to
second to ensure accurate integration, especially for the tert-butyl singlet.
Data Processing
-
Apodization: Apply a standard exponential window function (LB = 0.3 Hz).
-
Phasing: Careful manual phasing is critical to accurately determine the line shape of the H1 multiplet.
Part 5: Differentiation Workflow (Decision Tree)
Use this workflow to identify your specific isomer.
Caption: Decision tree for assigning cis/trans stereochemistry based on H1 multiplicity.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
-
Auremn.org. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link] (Discusses dynamic NMR and conformational locking).
-
Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link] (General principles of axial/equatorial chemical shifts).
Sources
Navigating the Analytical Maze: A Comparative Guide to the GC-MS Fragmentation Pattern of (4-tert-butylcyclohexyl)methanamine and its Alternatives
For Immediate Release
A Deep Dive into the Analytical Characterization of (4-tert-butylcyclohexyl)methanamine: A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is paramount. This compound, a molecule of interest due to its potential applications stemming from its cycloaliphatic and primary amine functionalities, presents a unique analytical challenge. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of this compound. Furthermore, it offers a critical comparison with alternative analytical methodologies, supported by experimental insights, to empower informed decision-making in the laboratory.
The Power and Pitfalls of GC-MS for this compound Analysis
Gas Chromatography-Mass Spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its coupling of a high-resolution separation technique with a powerful identification tool makes it indispensable for structural characterization. However, the analysis of primary amines like this compound by GC-MS is not without its complexities. Due to their polarity and potential for hydrogen bonding, primary amines can exhibit poor peak shapes and tailing on standard nonpolar GC columns. To circumvent these issues, derivatization is often a necessary prerequisite to enhance volatility and improve chromatographic performance.[1][2][3][4]
Predicting the Electron Ionization (EI) Fragmentation Pathway
The mass spectrum of a compound under Electron Ionization (EI) is a molecular fingerprint, revealing a wealth of structural information through its fragmentation pattern. For this compound, with a molecular weight of 155.28 g/mol , the fragmentation is governed by established principles of mass spectrometry, including the "nitrogen rule," which dictates an odd nominal molecular mass for a compound with an odd number of nitrogen atoms.[5]
The fragmentation cascade is expected to be initiated by the ionization of the lone pair of electrons on the nitrogen atom, forming a molecular ion (M⁺˙) at m/z 155. The subsequent fragmentation is driven by the stability of the resulting carbocations and radical species.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[5] In this case, the cleavage of the bond between the cyclohexyl ring and the aminomethyl group is expected to be a major fragmentation route. This would result in the formation of a stable, resonance-stabilized iminium ion at m/z 30 (CH₂=NH₂⁺), which is often the base peak in the mass spectra of primary amines with a terminal aminomethyl group. The corresponding radical cation of the 4-tert-butylcyclohexyl moiety would also be formed.
-
Loss of the tert-Butyl Group: The bulky tert-butyl group is prone to fragmentation. Loss of a tert-butyl radical (C₄H₉•, 57 Da) from the molecular ion would lead to a fragment ion at m/z 98 . This fragmentation is characteristic of compounds containing a tert-butylcyclohexyl moiety. The subsequent loss of the aminomethyl group from this fragment could also occur.
-
Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation. A common pathway for cyclic alkanes is the loss of ethene (C₂H₄, 28 Da) or other small neutral molecules after initial ring opening. This can lead to a series of fragment ions at lower m/z values. For instance, a fragment at m/z 83 is often observed in the mass spectra of cyclohexyl derivatives, corresponding to the cyclohexyl cation.
-
Loss of Ammonia: While less common for primary amines compared to alpha-cleavage, the elimination of a neutral ammonia molecule (NH₃, 17 Da) from the molecular ion could result in a fragment at m/z 138 .
The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
A Comparative Analysis of Analytical Techniques
While GC-MS is a powerful tool, it is essential to consider alternative and complementary techniques for a comprehensive analytical strategy. High-Performance Liquid Chromatography (HPLC) offers a distinct set of advantages, particularly for less volatile or thermally labile compounds.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Analyte Volatility | Requires volatile or semi-volatile analytes. Derivatization is often necessary for polar compounds like primary amines.[1][2][3][4] | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Sample Preparation | May involve derivatization, which adds time and complexity to the workflow. | Generally simpler sample preparation, often involving dissolution and filtration. |
| Sensitivity | High sensitivity, especially with selected ion monitoring (SIM) mode. | Sensitivity is detector-dependent (e.g., UV, fluorescence, MS). LC-MS offers comparable or superior sensitivity to GC-MS for many applications. |
| Selectivity | High selectivity based on both chromatographic retention time and mass spectral fragmentation pattern. | Selectivity is determined by the choice of stationary and mobile phases, and the detector used. |
| Cost | Instrumentation and operational costs can be significant. | HPLC systems can be more affordable, although LC-MS systems have a comparable cost to GC-MS. |
| Application to this compound | Feasible with derivatization to improve volatility and peak shape. Provides detailed structural information from fragmentation. | A viable alternative, particularly if derivatization is to be avoided. Requires a suitable column (e.g., reversed-phase with an ion-pairing agent or HILIC) and detector. |
Experimental Protocol: GC-MS Analysis of this compound via Derivatization
To achieve reliable and reproducible results for the GC-MS analysis of this compound, a derivatization step is highly recommended. The following protocol outlines a general procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, a common and effective silylation reagent.[1]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a clean, dry 2 mL reaction vial.
-
Solvent Addition: Add 500 µL of an anhydrous solvent to the vial and vortex briefly to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the sample solution.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Suggested GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of a primary amine.
Caption: Workflow for derivatization and GC-MS analysis of primary amines.
Conclusion: An Integrated Approach to Analysis
The structural characterization of this compound necessitates a well-considered analytical strategy. GC-MS, particularly after derivatization, provides unparalleled detail on the molecule's fragmentation pattern, offering confident identification. The predicted fragmentation is dominated by alpha-cleavage leading to a base peak at m/z 30 and characteristic losses of the tert-butyl group. However, for routine analysis or for samples where derivatization is undesirable, HPLC presents a robust alternative. The choice between these powerful techniques will ultimately depend on the specific research question, available instrumentation, and desired sample throughput. By understanding the principles, advantages, and limitations of each method, researchers can navigate the analytical maze with confidence and precision.
References
-
Stasiewicz, K. (2014). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]
-
Pearce, R. E. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]
-
PubChem. 4-tert-Butylcyclohexanol. National Center for Biotechnology Information. [Link]
-
Bartleby. (2021). The mass spectrum of t-butylcyclohexane is show below. Draw the molecular ion, M+, for t-butylcyclohexane and determine the m/z value of the molecular ion. [Link]
-
LookChem. (4-Tert-butylcyclohexyl)methanol. [Link]
-
ResearchGate. (2021). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Dr. Rahul Bhondwe. (2021, August 12). Mass spectroscopy: Fragmentation pattern of some important functional groups. part 1 [Video]. YouTube. [Link]
-
Ali, H. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology. [Link]
-
PubChemLite. (4-butylcyclohexyl)methanol (C11H22O). [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
ResearchGate. (2014). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. [Link]
-
NIST. 4-tert-Butylcyclohexyl acetate. NIST Chemistry WebBook. [Link]
-
Dr. S. K. Singh. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]
-
Quality Analysis. (2025, July 21). GC-MS/Headspace-GC-MS: How does the method work - and when is it used? [Video]. YouTube. [Link]
-
Doc Brown's Chemistry. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
NIST. Cyclopentane, methyl-. NIST Chemistry WebBook. [Link]
-
NIST. Cyclopentene, 1-methyl-. NIST Chemistry WebBook. [Link]
-
NIST. Cyclopentane, methyl-. NIST Chemistry WebBook. [Link]
Sources
A Comparative Guide to Validating the Chiral Purity of (4-tert-butylcyclohexyl)methanamine Derivatives
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety.[][2][3] For derivatives of (4-tert-butylcyclohexyl)methanamine, a scaffold found in numerous biologically active compounds, ensuring chiral purity is a paramount concern for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of modern analytical techniques for the validation of chiral purity, grounded in scientific principles and practical, field-proven insights.
The Imperative of Chiral Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[3] One enantiomer may be the source of the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects.[][3] Therefore, rigorous and validated analytical methods are not merely a regulatory requirement but a fundamental aspect of quality control in drug substance and intermediate manufacturing.[][4]
This guide will compare the three most powerful and widely adopted techniques for this purpose:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Supercritical Fluid Chromatography (SFC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Auxiliaries
Each method will be evaluated based on its principles, practical application, and performance characteristics, providing the data necessary to make an informed decision for your specific analytical challenge.
Chiral Chromatography: The Gold Standard for Enantioseparation
Chiral chromatography is the cornerstone of enantiomeric purity assessment, relying on a chiral stationary phase (CSP) to differentially interact with the enantiomers of an analyte, leading to their separation.[][5][6]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a mature and versatile technique, widely employed for its robustness and broad applicability.[2][5][7]
Principle of Separation: Enantiomers are passed through a column packed with a CSP. The differential diastereomeric interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between each enantiomer and the CSP cause one enantiomer to be retained longer than the other, resulting in separation.[3] For primary amines like this compound derivatives, polysaccharide-based and crown ether-based CSPs are particularly effective.[8][9]
Experimental Protocol: Chiral HPLC of a this compound Derivative
-
Column Selection: Chiralpak® IE (immobilized polysaccharide-based) or CROWNPAK® CR-I(+) (crown ether-based).
-
Mobile Phase Preparation:
-
For Polysaccharide CSP: A typical mobile phase would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.[8]
-
For Crown Ether CSP: An acidic mobile phase, such as an aqueous solution of perchloric acid, is commonly used.[8]
-
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm (if the derivative has a chromophore) or Evaporative Light Scattering Detector (ELSD)/Mass Spectrometry (MS) for non-UV active compounds.
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated as: (|Area1 - Area2| / (Area1 + Area2)) * 100.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and environmental impact.[9][10][11] It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.
Principle of Separation: The separation principle is analogous to HPLC, relying on a CSP. However, the low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency.[10] Polysaccharide-based CSPs are highly effective in SFC for a wide range of chiral compounds, including amines.[10][12][13]
Experimental Protocol: Chiral SFC of a this compound Derivative
-
Column Selection: A polysaccharide-based column such as RegisPack™, RegisCell™, or a similar CHIRAL ART column.[12][13]
-
Mobile Phase: A mixture of supercritical CO2 and a polar organic modifier (e.g., methanol, ethanol). An acidic or basic additive is often required to achieve good peak shape and resolution for amines.[11][14]
-
Sample Preparation: Dissolve the sample in the modifier solvent or a suitable co-solvent.
-
SFC Conditions:
-
Mobile Phase: 85:15 (v/v) CO2:Methanol with 0.1% DEA
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV or MS
-
Injection Volume: 5 µL
-
-
Data Analysis: As with HPLC, calculate the % ee from the integrated peak areas.
Performance Comparison: Chiral HPLC vs. Chiral SFC
| Parameter | Chiral HPLC | Chiral SFC | Rationale & Insights |
| Analysis Time | Typically 10-30 minutes | Typically 2-10 minutes | The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency, leading to faster analyses.[10] |
| Solvent Consumption | High (organic solvents) | Low (primarily CO2) | SFC is considered a "greener" technique due to the reduced use of organic solvents.[11] |
| Resolution | Generally excellent | Often comparable or superior to HPLC | The unique properties of supercritical fluids can sometimes lead to different and improved chiral recognition.[10] |
| Cost of Operation | Moderate | Initially higher (instrumentation), lower running costs | Reduced solvent purchase and disposal costs for SFC can offset the higher initial capital investment over time. |
| Method Development | Well-established, extensive literature | Can be more complex due to additional parameters (pressure, temperature) | However, modern SFC systems have streamlined method development workflows.[11] |
Workflow for Chiral Chromatographic Method Development
Caption: Chromatographic method development workflow.
NMR Spectroscopy with Chiral Auxiliaries
While chromatography physically separates enantiomers, NMR spectroscopy can be used to differentiate them in solution by converting them into diastereomers.[15] This is achieved by reacting the amine with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).[16]
Principle of Differentiation:
-
Chiral Derivatizing Agents (CDAs): The chiral amine is covalently bonded to an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form a mixture of diastereomers.[15] These diastereomers have distinct chemical environments and will exhibit separate signals in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio.[17]
-
Chiral Solvating Agents (CSAs): The chiral amine forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA (e.g., (R)-BINOL).[16] This results in a chemical shift non-equivalence for certain protons of the amine enantiomers, allowing for their quantification.
Experimental Protocol: NMR with a Chiral Derivatizing Agent (CDA)
-
Derivatization: In an NMR tube, dissolve a known amount of the this compound derivative in a suitable deuterated solvent (e.g., CDCl3).
-
Add a slight excess (e.g., 1.1 equivalents) of an enantiomerically pure CDA, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Allow the reaction to proceed to completion. The formation of the diastereomeric amides can often be monitored directly in the NMR spectrometer.
-
NMR Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum.[18]
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals to determine their ratio, which directly reflects the enantiomeric ratio of the starting amine.
Comparison of Analytical Approaches
| Feature | Chiral Chromatography (HPLC/SFC) | NMR with Chiral Auxiliaries | Rationale & Insights |
| Primary Use | Quantitative determination of % ee, preparative separation | Quantitative determination of % ee, structural confirmation | Chromatography is the preferred method for high-accuracy quantification and purification. NMR is excellent for confirmation and can be faster for a single sample without method development. |
| Sensitivity | High (can detect <0.1% impurity) | Lower (typically requires >1% of the minor enantiomer) | The limit of quantification in NMR is generally higher than in chromatographic techniques. |
| Sample Throughput | High (with autosampler) | Lower (sample preparation per analysis) | Automated chromatographic systems can run many samples unattended. |
| Method Development | Can be time-consuming | Relatively fast for known classes of compounds | Selecting the right CDA or CSA is crucial but often straightforward for primary amines.[16][17] |
| Sample Recovery | Non-destructive (can be collected post-column) | Destructive (for CDAs), non-destructive (for CSAs) | Derivatization permanently modifies the sample. |
Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical method.
Method Validation: Ensuring Trustworthiness and Compliance
Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[19] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[20][21]
Key Validation Characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of 5 concentration levels is recommended.[21]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the enantiomeric impurity.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature).
Validation Workflow Overview
Caption: Workflow for analytical method validation.
Conclusion
The validation of chiral purity for this compound derivatives is a critical, multi-faceted task.
-
Chiral SFC stands out for its speed and green credentials, making it ideal for high-throughput screening and routine quality control.
-
Chiral HPLC remains a highly robust and versatile workhorse, with a vast library of available stationary phases and well-understood separation mechanisms.
-
NMR with chiral auxiliaries offers a rapid, alternative method for determining enantiomeric excess, particularly valuable when chromatographic method development is challenging or for orthogonal confirmation.
The choice of method depends on the specific requirements of the analysis, including the required sensitivity, sample throughput, and whether preparative separation is necessary. Regardless of the chosen technique, a thorough validation according to ICH guidelines is essential to ensure the generation of reliable, accurate, and trustworthy data, thereby upholding the quality and safety of the final pharmaceutical product.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ICH Q2 R1: Mastering Analytical Method Valid
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Chiral deriv
- Quality Guidelines - ICH.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing.
- NMR derivatization protocol for chiral recognition of racemic primary...
- Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - Frontiers.
- Chiral Intermedi
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol - Benchchem.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC - The Analytical Scientist.
- The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview - ResearchG
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solv
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Chiral column takes the crown for supercritical enantiosepar
- Chiral Analysis of β-Blockers by 1H-NMR with a Chiral Deriv
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC Intern
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF - ResearchG
- CHIRAL LC & SFC METHOD DEVELOPMENT - YMC Europe.
- Efficient method development for chiral separ
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.
- Chiral HPLC Separ
- CHIRAL SEPARATIONS INTRODUCTION 1.1.
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uma.es [uma.es]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. theanalyticalscientist.com [theanalyticalscientist.com]
- 13. ymc.eu [ymc.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 16. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 17. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. fda.gov [fda.gov]
- 21. database.ich.org [database.ich.org]
Technical Guide: Impact of Methylene Spacer on Basicity and Physicochemical Properties of (4-tert-butylcyclohexyl)methanamine
Executive Summary
The Bottom Line: In the structural optimization of aliphatic amines, the insertion of a methylene spacer (
For (4-tert-butylcyclohexyl)methanamine, the spacer slightly attenuates basicity (
Structural & Conformational Analysis
To understand the basicity, we must first analyze the geometry. The tert-butyl group at position 4 acts as a conformational anchor , locking the cyclohexane ring into a specific chair conformation to avoid severe steric repulsion.
The "Locking" Mechanism
-
Direct Attachment (No Spacer): The nitrogen is directly bonded to the ring carbon (
). In the cis-isomer, the amine is forced into an axial position, subjecting it to 1,3-diaxial interactions with ring protons, hindering solvation. -
Spacer Attachment (With Spacer): The methylene group pushes the amine function away from the ring surface. Even in the axial orientation (cis), the "spacer" arm allows the amine to rotate out of the direct steric clash zone, improving solvation shell stability.
Diagram: Conformational Dynamics & Spacer Impact
Figure 1: Conformational impact of the methylene spacer. The spacer relieves axial strain in cis-isomers and insulates the amine from the ring's inductive effect.
Comparative Basicity & Performance Data
The methylene spacer introduces a trade-off between inductive electron donation (which increases basicity) and solvation entropy (which stabilizes the conjugate acid).
Mechanistic Explanation
-
Inductive Effect (
): The cyclohexyl ring is an electron-donating group.[1] In the direct analog, the nitrogen is attached to a secondary carbon ( ), maximizing electron density push. The spacer insulates the nitrogen (attached to a primary carbon), slightly reducing the electron density available for protonation. -
Solvation Effect: Basicity in water is heavily driven by the stability of the conjugate acid (
). The spacer moves the cationic center away from the bulky lipophilic ring, allowing water molecules to organize more effectively around the charge.
Comparison Table: Spacer vs. Alternatives
| Feature | Target: (4-t-butylcyclohexyl)methanamine | Analog A: 4-t-butylcyclohexylamine | Analog B: Benzylamine |
| Structure | Spacer ( | Direct Attachment | Aromatic Spacer |
| Hybridization | |||
| Predicted | 10.49 - 10.55 | 10.60 - 10.66 | 9.34 |
| Inductive Effect | Attenuated | Strong | |
| Steric Profile | High Flexibility (Rotatable) | Rigid (Ring constrained) | Planar/Rigid |
| LogP (Lipophilicity) | |||
| Nucleophilicity | Superior (Less hindered) | Moderate (Ring clash) | Moderate |
Key Insight: While the direct analog (Analog A) is theoretically more basic due to stronger inductive effects, the Target (Spacer) offers superior nucleophilic access for drug binding pockets, making it a more versatile scaffold despite the negligible drop in
Experimental Validation Protocol
To verify the basicity shift and ensure data integrity, use a Potentiometric Titration method. This protocol is designed to be self-validating by using a reference standard.
Materials
-
Reference Standard: Cyclohexylamine (High purity).
-
Titrant: 0.1 M HCl (Standardized).
-
Solvent: Degassed water (Carbonate-free) with 0.1 M KCl (Ionic strength adjustor).
Workflow Diagram (DOT)
Figure 2: Potentiometric titration workflow for precise pKa determination.
Step-by-Step Methodology
-
System Prep: Calibrate pH electrode (3-point: pH 4, 7, 10). Ensure temperature is constant (
). -
Blank Correction: Titrate the solvent blank (0.1 M KCl) to determine any background acidity/alkalinity.
-
Sample Titration: Dissolve amine (approx.
mol) in 50 mL solvent. Maintain Argon blanket to prevent absorption (which forms carbamates and skews results). -
Data Acquisition: Add HCl in dynamic increments. Record pH only after signal stabilization (drift
pH/min). -
Calculation: Plot the first derivative (
) to find the endpoint. The is the pH at the half-equivalence point.-
Self-Validation Check: The reference standard (Cyclohexylamine) must yield a
of . If not, recalibrate.
-
Implications for Drug Design
Why choose the spacer scaffold over the direct amine?
-
Binding Pocket Reach: The methylene spacer adds approximately
of length. This allows the basic nitrogen to reach deep-seated aspartate/glutamate residues in GPCRs or enzymes that a direct ring attachment cannot reach due to steric clash with the receptor wall. -
Lipophilicity Modulation: The addition of the methylene group increases
by approx. 0.5 units. This enhances Blood-Brain Barrier (BBB) permeability for CNS targets but requires careful monitoring of metabolic stability (benzylic-like oxidation at the spacer). -
Selectivity: The rotational freedom of the spacer allows the amine to adopt an induced fit, potentially increasing affinity (
) despite the negligible change in basicity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79396, 4-tert-Butylcyclohexylamine. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing inductive effects of alkyl groups).
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Cyclohexylamine experimental pKa).
-
NIST Chemistry WebBook. Cyclohexanamine vs Cyclohexanemethanamine data. Retrieved from [Link]
- Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of (4-Tert-butylcyclohexyl)methanamine
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides drug development professionals and researchers with a procedural framework for managing waste streams containing (4-Tert-butylcyclohexyl)methanamine. Our objective is to ensure operational safety, environmental stewardship, and regulatory adherence by explaining not just the "how," but the critical "why" behind each step.
This compound is an aliphatic amine whose basicity and corrosive nature are the primary drivers of its disposal protocol. Improper handling can lead to hazardous reactions, compromise the safety of personnel, and violate environmental regulations. Therefore, a systematic approach is not just recommended, it is mandatory.
Hazard Profile: The "Why" Behind the Procedure
Understanding the inherent hazards of this compound is fundamental to appreciating its disposal requirements. The primary risks associated with this compound are:
-
Corrosivity (RCRA Characteristic D002): As an amine, this compound is alkaline. It can cause severe skin burns and eye damage upon contact. According to the U.S. Environmental Protection Agency (EPA), a liquid waste with a pH greater than or equal to 12.5 is considered a corrosive hazardous waste.[1] Any waste solution containing this amine is likely to meet this criterion.
-
Toxicity: The compound is harmful if swallowed. While specific aquatic toxicity data is not prevalent, amines as a class can be harmful to aquatic life, necessitating containment from waterways.
-
Reactivity: Amines can react violently and exothermically with acids and strong oxidizing agents. Incompatible waste streams must be rigorously segregated to prevent dangerous reactions within the waste container.
These hazards dictate that this compound cannot be disposed of via sanitary sewer or regular solid waste streams.[2] The only acceptable method is collection and disposal via an approved hazardous waste management facility.
At-the-Bench: Immediate Waste Handling
The disposal process begins the moment a container is emptied or a procedure generates waste.
Step 1: Container Rinsing (Triple Rinse Method) The goal is to render the "empty" container non-hazardous.
-
Rinse the container with a small amount of a suitable solvent (e.g., methanol or ethanol).
-
Pour the rinsate into a designated hazardous waste container for organic/amine waste. This first rinse is considered hazardous waste.
-
Repeat the rinse two more times. Subsequent rinses may be collected as hazardous waste, or your institution's Environmental Health & Safety (EHS) office may provide specific guidance.
-
After the final rinse, allow the container to air dry completely in a fume hood.
-
Deface the original label completely to prevent accidental reuse for other chemicals. The container can then be disposed of as regular laboratory glassware or plastic waste, pending institutional policy.
Step 2: Disposing of Contaminated Materials Personal Protective Equipment (PPE) and consumables (e.g., pipette tips, weighing boats, absorbent pads) grossly contaminated with this compound must be treated as hazardous waste.
-
Collect all contaminated solid items in a designated, labeled, and sealed waste bag or container.
-
This container should be clearly marked as "Solid Hazardous Waste" and list the chemical contaminant.
-
Store this container in your laboratory's Satellite Accumulation Area (SAA).
Waste Collection and Segregation: The Satellite Accumulation Area (SAA)
Federal and state regulations govern the temporary storage of hazardous waste in laboratories at or near the point of generation; this is known as a Satellite Accumulation Area (SAA).[3]
Key SAA Requirements:
-
Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle.[1][4] Ensure the container is in good condition and has a tightly sealing screw cap.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] List all constituents of the waste mixture, including solvents, with approximate percentages.
-
Segregation: This is critically important. Store the amine waste container away from acidic waste to prevent violent neutralization reactions. A physical barrier or separate secondary containment bin is required.
-
Containment: Keep the waste container in a secondary containment bin to capture any potential leaks or spills.
-
Closure: The waste container must be kept closed at all times except when actively adding waste.[1] This is one of the most common regulatory violations found in academic labs.
| Parameter | Guideline & Rationale | Source |
| Waste Classification | EPA Hazardous Waste; Corrosive (D002) | [1] |
| Acceptable Container | HDPE or borosilicate glass bottle with screw cap. (Must be compatible with organic amines/bases). | [4] |
| Primary Label | "Hazardous Waste", "this compound", and all other components/solvents. | [4] |
| Storage Location | Designated Satellite Accumulation Area (SAA), under the control of the generator. | [3] |
| Segregation | Store separately from acids and strong oxidizers. Use secondary containment. | [5] |
| Maximum Volume in SAA | 55 gallons of total hazardous waste or 1 quart of acutely toxic waste. | [3] |
Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Final Disposition: Professional Waste Management
The final and only acceptable step in the disposal process is to have the collected waste transported off-site by your institution's EHS department or a contracted licensed hazardous waste disposal company.[6] These companies use high-temperature incineration or other specialized chemical treatments to safely destroy the waste in compliance with all federal and state regulations.
Never attempt to neutralize bulk quantities of amine waste with acid at the bench as a primary means of disposal. This can generate significant heat and aerosols, posing a serious safety risk.
By adhering to this systematic disposal protocol, you contribute to a safe laboratory environment, ensure the integrity of your research facility, and act as a responsible steward of the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may impose additional requirements.
References
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University Radiological and Environmental Management. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Hazardous Waste Characteristics. U.S. Environmental Protection Agency (EPA). [Link]
-
Correct Disposal and Clean up - More Lab Safety on the Learning Videos Channel. YouTube. [Link]
-
Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet. The Perfumers Apprentice. [Link]
-
Safety Data Sheet. RBNAinfo. [Link]
-
Evaluation of the developmental toxicity of 4-tert-butylcyclohexyl acetate in Sprague-Dawley rats. PubMed. [Link]
Sources
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- 2. acs.org [acs.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling (4-Tert-butylcyclohexyl)methanamine
Chemical Identity & Hazard Profile
Substance Name: (4-Tert-butylcyclohexyl)methanamine CAS Number: 581813-13-0 Synonyms: 1-(4-tert-butylcyclohexyl)methanamine; [4-(tert-butyl)cyclohexyl]methanamine.[1][2] Chemical Family: Primary Alicyclic Amine[2]
Expert Analysis: The "Silent" Hazard
As a Senior Application Scientist, I must distinguish this compound from its more common analog, 4-tert-butylcyclohexylamine (CAS 5400-88-4).[1][2] The addition of the methylene bridge (-CH₂-) in the title compound alters its steric accessibility but retains the high basicity and nucleophilicity characteristic of primary alkyl amines.[1][2]
Operational Implication: Unlike simple buffers, this compound acts as a strong base and nucleophile .[2] It will aggressively attack mucous membranes and skin proteins upon contact.[2] Because specific toxicological data for CAS 581813-13-0 is limited compared to commodity chemicals, you must handle it under the "Universal Corrosive Protocol" —assuming high toxicity and severe corrosivity until proven otherwise.[1]
Hazard Classification (GHS Derived)
Based on functional group analysis of primary cyclohexyl-alkyl amines:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | DANGER | Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage | 1 | DANGER | Causes serious eye damage (irreversible).[2] |
| Acute Toxicity (Oral) | 4 | Warning | Harmful if swallowed.[2] |
| Sensitization (Skin) | 1 | Warning | May cause an allergic skin reaction.[2] |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
Hand Protection: The "Double-Barrier" Rule
Amine vapors and liquids can permeate standard latex rapidly.[1][2] You must use a Laminated Film or High-Grade Nitrile system.[1][2]
-
Primary Layer (Inner): 4 mil Nitrile (Disposable).[2]
-
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).[1][2]
-
Protocol: Inspect outer gloves for yellowing or stiffening (signs of amine degradation) every 30 minutes of active handling.[2]
Eye & Face Protection[3][4][5][6]
-
Standard Handling: Chemical splash goggles (ventless or indirect vent).[2] Safety glasses are insufficient due to the risk of creeping vapors causing corneal haze (glaucopsia).[2]
-
Volume > 10 mL or Heating: Add a polycarbonate Face Shield (8-inch minimum length) over goggles.[1][2]
Respiratory Protection[3][5]
-
Fume Hood: Mandatory.[2] All open-vessel operations must occur within a certified hood operating at face velocity 80–100 fpm.[1]
-
Spill Cleanup/Outside Hood: Full-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) .[1][2] Look for cartridges marked OV/AM .[2]
Operational Workflow: Safe Handling Protocol
The following diagram outlines the decision logic for transferring and reacting this amine, ensuring containment of vapors and protection against splashes.
Figure 1: Decision logic for handling this compound based on physical state to minimize exposure.[1][2]
Critical Causality in Protocols[1]
-
The "Add Amine to Solvent" Rule: Always add the amine to your solvent or acid. Adding acid/solvent to the neat amine can cause a violent exotherm, aerosolizing the corrosive material.[2]
-
Thread Hygiene: Amines form "crusts" (carbamates) when reacting with atmospheric CO₂.[2] These crusts compromise bottle seals.[2] Always wipe the bottle threads with a dry Kimwipe (or one slightly dampened with ethanol) before recapping to ensure a gas-tight seal for storage.[1][2]
Emergency Response & Disposal
First Aid (Self-Validating Steps)[1][2]
-
Eye Contact: Irrigate immediately.[2][3][4] Validation: Do not stop until 15 minutes have passed. Use pH paper on the tear duct runoff after washing; if pH > 8, continue washing.[2]
-
Skin Contact: Wash with soap and water.[2][5] Do not use alcohol, as it may enhance dermal absorption of the lipophilic tert-butyl group.[1][2]
Disposal of Amine Waste
Never dispose of amines down the drain. Their high alkalinity disrupts local water treatment pH balances and is illegal under RCRA and local environmental laws.
Step-by-Step Disposal Plan:
-
Segregation: Collect in a dedicated waste stream labeled "Basic Organic Waste" or "Corrosive Organics." Do not mix with acid waste streams (risk of heat generation/explosion).[2]
-
Neutralization (Optional Pre-treatment):
-
Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers, as amines can corrode certain alloys over time.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15921596, 4-tert-butyl-N-methylcyclohexan-1-amine (Structural Analog Data).[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[2] Retrieved from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US).[2] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
